Triethyl orthoformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxymethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKASDNZWUGIAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Record name | ETHYL ORTHOFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3441 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041957 | |
| Record name | Ethyl orthoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Liquid with a sweetish odor like pine needles; [Merck Index] Clear colorless liquid with a pungent odor; [CAMEO] | |
| Record name | ETHYL ORTHOFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3441 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethyl orthoformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20787 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.86 [mmHg] | |
| Record name | Triethyl orthoformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20787 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
122-51-0, 108055-42-1 | |
| Record name | ETHYL ORTHOFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3441 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethyl orthoformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl orthoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108055421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl orthoformate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl orthoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl orthoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ORTHOFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355LRR361Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis Methodologies of Triethyl Orthoformate
Industrial Scale Synthesis Processes
The large-scale manufacturing of triethyl orthoformate predominantly relies on two established synthetic routes: the reaction of hydrogen cyanide with ethanol (B145695) and the reaction of sodium ethoxide with chloroform (B151607). penpet.comchemkits.eu
A primary industrial method for synthesizing this compound involves the reaction of hydrogen cyanide and ethanol. atamanchemicals.comwikipedia.orgconnectchemicals.com This process, analogous to the Pinner reaction, is a common route for producing orthoesters. atamanchemicals.com While the direct reaction of nitriles with alcohols in the presence of a strong acid is a known method for orthoester formation, the industrial synthesis of this compound specifically from hydrogen cyanide and ethanol is a key commercial process. atamanchemicals.comrsc.org This method is also employed for the synthesis of the related compound, trimethyl orthoformate, using methanol (B129727) instead of ethanol. wikipedia.orgatamanchemicals.com
CHCl₃ + 3Na + 3EtOH → HC(OEt)₃ + 1.5H₂ + 3NaCl wikipedia.org
This process can be carried out in one or two steps. The two-step method involves first preparing a sodium ethoxide solution, which is then reacted with chloroform. google.com
A common approach in this synthesis is the in situ formation of sodium ethoxide from sodium metal and absolute ethanol. atamanchemicals.comwikipedia.org This freshly prepared sodium ethoxide is then reacted with chloroform. wikipedia.org An alternative involves using sodium hydroxide (B78521) instead of sodium metal to prepare sodium ethoxide. In this variation, solid sodium hydroxide is dissolved in ethanol, and benzene (B151609) is added to form a ternary azeotrope with water, which is then removed, yielding a sodium ethoxide-ethanol solution ready for reaction with chloroform. google.com
Optimizing the reaction of sodium ethoxide and chloroform is crucial for achieving high purity (98-99%) and yields (65-75%). google.com Key to this optimization is the control of reaction conditions to suppress the hydrolysis of the orthoester, which can significantly reduce yield. google.comguidechem.com
pH Control in Reaction Procedure
Maintaining the pH of the reaction mixture between 7 and 10 (or even up to 14) throughout the process is critical. google.comguidechem.comgoogle.com This is achieved by the controlled addition of reactants to ensure the reaction medium remains alkaline, which prevents the hydrolysis of the this compound product. guidechem.comgoogle.com
Timed Addition of Ethanol
The controlled, timed addition of hot ethanol (10-60 °C) over a period of 10 to 90 minutes is a key optimization strategy. google.comguidechem.comgoogle.com This gradual addition helps to manage the reaction temperature and maintain the desired pH, contributing to higher yields and product purity. google.comgoogle.com For instance, a process involving the dropwise addition of hot ethanol over a set time has been shown to improve yield and purity. google.comguidechem.com
The following table summarizes the effect of different reaction conditions on the yield of this compound:
| Chloroform (g) | Sodium Hydroxide (g) | Ethanol (g) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 60 | 37 | 48.5 | 50 | 1 | 65 | guidechem.com |
| 72 | 49 | 48.5 | 30 | 1.5 | 70 | guidechem.com |
| 170 | 125 | 126 | Reflux | 2 | 75 | google.com |
| 18 | 14 | 20 | Reflux | 3 | 65 | google.com |
The table below details the optimized molar ratios of reactants for this process:
| Reactant | Molar Ratio Range | Reference |
| Ethanol | 28-50 | guidechem.com, google.com |
| Sodium Hydroxide | 30-48 | guidechem.com, google.com |
| Chloroform | 12-25 | guidechem.com, google.com |
Reaction of Sodium Ethoxide and Chloroform
Process Optimization for High Purity and Yield
Material Proportion Optimization
The optimization of material proportions is a critical factor in the synthesis of this compound, directly impacting yield, purity, and economic viability. Research has demonstrated that carefully controlling the ratio of reactants can mitigate side reactions and enhance product formation.
In the synthesis of this compound from sodium hydroxide, chloroform, and ethanol, the molar ratios of the reactants are crucial. One patented process specifies an equivalence ratio of ethanol to sodium hydroxide to chloroform as 28–50 : 30–48 : 12–25. google.com This controlled proportioning, combined with timely dropwise addition of alcohol, helps maintain the pH of the reaction medium between 7 and 14, which is favorable for the desired reaction and suppresses the hydrolysis of the orthoester. google.comgoogle.com
A study on the manufacture of this compound highlighted the simultaneous addition of two starting materials in a sealed system with a catalyst, achieving a product yield of 76%. The raw material consumption for this process was reported as 1.35 tonnes of ethanol, 1.09 tonnes of chloroform, and 0.62 tonnes of sodium per tonne of product. researchgate.net
Further optimization involves not just the primary reactants but also the agents used for purification and dehydration. For instance, a synthesis method employing a dehydrating agent composed of glycerin, active argil, and 4A molecular sieve in a mass ratio of 10:(2-1):(2-1) has been developed. google.com This approach significantly reduces the moisture content in the system, thereby minimizing the loss of the this compound product during the separation phase and reducing raw material waste. google.com
Table 1: Optimized Material Proportions in this compound Synthesis
| Reactant/Agent | Proportion/Ratio | Reference |
|---|---|---|
| Ethanol : Sodium Hydroxide : Chloroform | 28–50 : 30–48 : 12–25 (molar ratio) | google.com |
Azeotropic Agent Reuse in Separation and Refining
In the production of this compound, the separation and refining stages are critical for achieving high product purity. A key innovation in this area is the use and subsequent reuse of azeotropic agents. This practice not only improves the efficiency of the separation process but also aligns with principles of green chemistry by minimizing waste.
One patented method describes a scientific washing method in the separation and refining stage that allows for the reuse of the azeotropic agent. google.com This process involves washing the synthetic liquid 1 to 3 times at a temperature of 10–45 °C. The amount of water used for washing is 1 to 5 times the amount of the pure material. After washing, the mixture is allowed to stand for 10 to 90 minutes to allow for phase separation. The solvent recovered from this process, along with that from the washing water and salt, can be reused. google.com
Furthermore, the use of dehydrating agents, such as a mixture of glycerin, active argil, and 4A molecular sieve, can significantly reduce the amount of water present in the system. This leads to a decrease in the loss of this compound during the separation stage and reduces industrial energy consumption. google.com
Laboratory and Specialized Synthetic Routes
While industrial production focuses on large-scale synthesis, several methods are employed for laboratory and specialized applications, offering alternative pathways to this compound.
Reaction of Orthoformic Acid with Ethanol (Acid-Catalyzed)
The synthesis of this compound can be achieved through the acid-catalyzed reaction of the hypothetical orthoformic acid with ethanol. In practice, this is often carried out using reagents that generate the orthoformic acid ester in situ. One common method involves the reaction of an imido ester hydrochloride with an excess of alcohol. wikipedia.org
Pinner Reaction for Orthoester Synthesis
The Pinner reaction is a well-established method for the synthesis of orthoesters, including this compound. wikipedia.orgrsc.org This reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride. wikipedia.org The reaction proceeds through the formation of an imido ester hydrochloride intermediate. This intermediate then reacts with excess alcohol to yield the orthoester. wikipedia.org The Pinner synthesis requires anhydrous conditions to prevent hydrolysis of the intermediates and the final product. wikipedia.org While it is a popular method, milder variations have also been explored to improve its applicability. semanticscholar.org
Electrochemical Synthesis Approaches
Electrochemical methods offer a modern and often greener alternative for the synthesis of orthoesters. rsc.org These approaches can provide high selectivity and may operate under milder conditions than traditional chemical methods. For instance, highly fluorinated orthoesters have been synthesized through the electrochemical functionalization of 1,3-benzodioxoles with various fluorinated alcohols. rsc.org This process is carried out in an undivided cell in the presence of a base. rsc.org
Green Chemistry Principles in TEOF Manufacturing
The application of green chemistry principles to the manufacturing of this compound is an area of increasing focus, aiming to reduce the environmental impact of its production.
Several key principles of green chemistry are relevant to TEOF synthesis:
Waste Prevention : Optimizing reactions to maximize the incorporation of all materials into the final product, a concept known as atom economy, is a core principle. acs.org
Use of Catalytic Reagents : Catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can be recycled. iwu.edu
Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. acs.org
Use of Renewable Feedstocks : Utilizing renewable starting materials is a key aspect of sustainable chemistry. rsc.org
Designing Safer Chemicals : Synthesizing products that are less toxic and have minimal environmental impact is a primary goal. rsc.org
In the context of TEOF, green chemistry can be applied by using solvent-free reaction conditions or employing environmentally benign solvents like water. rsc.orgmdpi.com For example, some syntheses involving TEOF can be performed under solvent-free conditions, which eliminates the use of volatile organic compounds (VOCs). The use of reusable catalysts, such as certain ionic liquids or solid-supported catalysts, also aligns with green chemistry principles by reducing waste and improving process efficiency. mdpi.com Furthermore, process optimizations that allow for the recycling of azeotropic agents contribute to a greener manufacturing process by minimizing raw material consumption and waste generation. google.comgoogle.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3-benzodioxole |
| 4A molecular sieve |
| Active argil |
| Chloroform |
| Ethanol |
| Glycerin |
| Hydrogen chloride |
| Nitrile |
| Sodium hydroxide |
Environmentally Friendly Production Methods
In recent years, the chemical industry has shifted towards greener and more sustainable manufacturing processes. For the synthesis of this compound, several methods have been developed that prioritize environmental protection, efficiency, and resource conservation. These methods aim to reduce waste, avoid hazardous reagents, and lower energy consumption compared to traditional routes.
One significant advancement is a green process that utilizes byproduct hydrogen chloride (HCl) gas from the chlorine synthesis industry. google.com Traditionally, the synthesis involving hydrogen cyanide (HCN) and ethanol requires dry HCl gas. google.com This improved process prepares a hydrogen chloride-alcohol solution from the industrial tail gas, which is then used in the reaction system. This approach provides multiple environmental benefits: it finds a valuable application for an industrial byproduct, avoids the equipment corrosion associated with using prepared hydrochloric acid, and reduces the loss of volatile and toxic hydrocyanic acid, thereby increasing the reaction yield. google.com
Another innovative approach is a "one-kettle way" synthesis. This method involves the reaction of ethyl formate (B1220265) with sodium ethoxide to produce diethoxy sodium methoxide, which then reacts with chloroethane (B1197429) or bromoethane (B45996) to yield this compound. google.com This process is noted for its mild reaction conditions, simple and efficient operation, and energy-saving characteristics, making it an environmentally protective route suitable for industrial-scale production. google.com
Modifications to the conventional Williamson ether synthesis-like reaction (from chloroform and sodium ethoxide) have also been introduced to improve its environmental profile. One such method uses ethanol and sodium hydroxide with a solid-liquid phase transfer catalyst (PTC). chemicalbook.comatamanchemicals.com This avoids the need to prepare sodium ethoxide separately, streamlining the process.
Furthermore, process optimization to minimize waste generation is a key aspect of green synthesis. A method has been developed that employs a unique dehydrating agent composed of glycerin, active argil, and a 4A molecular sieve. google.com This agent effectively removes moisture during the synthesis, a critical factor since this compound is susceptible to hydrolysis. google.com By minimizing water content to as low as 0.01%, the decomposition of the product during the separation stage is significantly reduced, which in turn decreases the waste of raw materials, reduces industrial energy consumption, and can achieve yields as high as 99.7%. google.com
The principles of green chemistry, such as the use of solvent-free conditions and recyclable catalysts, are also being applied. mdpi.comrsc.org For instance, reactions for other chemicals that use this compound have been successfully performed under solvent-free conditions, which is an eco-friendly approach that eliminates volatile toxic solvents. rsc.org Applying similar principles to its own synthesis represents a promising direction for future development.
The table below summarizes and compares different environmentally friendly synthesis methods for this compound.
| Synthesis Method | Key Features & Environmental Advantages | Byproducts |
| Green HCN Process | Utilizes byproduct HCl tail gas from other industries. Reduces loss of HCN, increases yield, and avoids equipment corrosion. google.com | Ammonium (B1175870) chloride (marketable product). google.com |
| "One-Kettle Way" | Reacts ethyl formate, sodium ethoxide, and chloro(bromo)ethane. Characterized by mild conditions, efficiency, and energy savings. google.com | Sodium chloride/bromide. |
| Phase Transfer Catalysis | Employs ethanol, sodium hydroxide, and chloroform with a PTC. Simplifies the process by avoiding pre-synthesis of sodium ethoxide. chemicalbook.comatamanchemicals.com | Sodium chloride, water. |
| Advanced Dehydration | Uses a glycerin, active argil, and 4A molecular sieve dehydrating agent. Minimizes product loss to hydrolysis, reducing waste and energy consumption. google.com | Minimal byproduct formation due to high efficiency. |
Waste Product Management and Recycling in Synthesis
Effective management and recycling of waste products are crucial components of modern, sustainable chemical manufacturing. In the synthesis of this compound, various strategies are employed to handle byproducts, recycle solvents, and manage waste streams, thereby minimizing the environmental impact and improving process economics.
A primary example of waste valorization is found in the green HCN process, where the sole byproduct is ammonium chloride. google.com This compound is separated from the crude product, washed with the corresponding alcohol, and obtained as a high-purity industrial product that can be sold directly. google.com Similarly, the reaction between sodium ethoxide and chloroform yields sodium chloride, which is separated from the product mixture by filtration or washing. google.comwikipedia.org
Solvent recycling is a widely implemented practice in this compound production. In processes using chloroform and ethanol, the mixed solvent used as an azeotropic entrainer during the reaction can be recovered from distillation and reused in subsequent batches. google.comgoogle.com Likewise, the alcohol and other solvents used for washing the crude product and the separated salts can be reclaimed and recycled. google.comgoogle.comorgsyn.org This not only reduces the consumption of fresh solvents but also minimizes the volume of liquid waste requiring treatment.
Water management is critical, as the presence of water can lead to the decomposition of the final product, creating waste and reducing yield. google.com this compound itself is an excellent water scavenger, a property utilized in other chemical reactions to drive them to completion by converting byproduct water into ethanol and ethyl formate. wikipedia.orgpenpet.com In its own synthesis, the proactive removal of water using dehydrating agents prevents product loss and the associated waste of raw materials. google.com
Industrial production inevitably generates other waste streams that require proper management. These can include:
Process Residues: High-boiling residues remaining after distillation. environmentclearance.nic.in
Inorganic Salts: Salts generated from the reaction or neutralization steps, such as sodium chloride or evaporator salt. environmentclearance.nic.in
Spent Materials: Used catalysts, activated carbon used for purification, and other spent materials. environmentclearance.nic.in
Effluent Treatment Waste: Sludge from wastewater treatment (ETP waste). environmentclearance.nic.in
The disposal of these wastes must comply with local regulations. Common methods include burial in a licensed landfill for chemical wastes or incineration in a specialized facility. apolloscientific.co.uk It is also important to handle empty containers with care, as they may contain residual flammable vapors. apolloscientific.co.uklobachemie.com
The table below outlines the major waste products from this compound synthesis and their typical management strategies.
| Waste Product / Byproduct | Source of Generation | Management & Recycling Strategy |
| Ammonium Chloride | Green synthesis from HCN, HCl, and ethanol. google.com | Recovered as a high-purity, marketable industrial product. google.com |
| Sodium Chloride | Synthesis from chloroform and sodium ethoxide. wikipedia.org | Separated by filtration or washing and disposed of as inorganic salt waste. google.comenvironmentclearance.nic.in |
| Solvents (Ethanol, etc.) | Used as reactants, azeotropic agents, and for washing. google.comgoogle.comgoogle.com | Recovered via distillation from various process streams and recycled into subsequent batches. google.comgoogle.comgoogle.com |
| Process Residue | High-boiling fraction from final product distillation. environmentclearance.nic.in | Typically incinerated or disposed of in a designated landfill. environmentclearance.nic.inapolloscientific.co.uk |
| Spent Catalysts/Carbon | Used in the reaction or for purification. environmentclearance.nic.in | Sent for regeneration if possible, or disposed of as solid waste. environmentclearance.nic.in |
| Empty Containers | Packaging for raw materials and final product. | Must be decontaminated; residual flammable vapors are a hazard. apolloscientific.co.uklobachemie.com |
Reaction Mechanisms and Pathways Involving Triethyl Orthoformate
General Reactivity of Orthoesters
Orthoesters, in general, are functional groups characterized by three alkoxy groups attached to a single carbon atom. wikipedia.org They are considered derivatives of unstable orthocarboxylic acids. wikipedia.org Their reactivity is dominated by their susceptibility to hydrolysis and their utility in various synthetic transformations.
Triethyl orthoformate is a key reagent in several named reactions:
Bodroux-Chichibabin Aldehyde Synthesis : This reaction involves the treatment of a Grignard reagent with this compound to produce an acetal (B89532). wikipedia.orgblogspot.com Subsequent hydrolysis of the acetal yields an aldehyde with one additional carbon atom compared to the Grignard reagent. wikipedia.orgblogspot.com The initial nucleophilic attack by the Grignard reagent on the orthoformate can be slow, but yields can be improved by refluxing the reaction mixture. blogspot.com
Johnson-Claisen Rearrangement : In this wikipedia.orgwikipedia.org-sigmatropic rearrangement, an allylic alcohol reacts with an orthoester like triethyl orthoacetate in the presence of a weak acid catalyst to form a γ,δ-unsaturated ester. wikipedia.orgname-reaction.com The reaction proceeds through a chair-like transition state to minimize steric interactions. semanticscholar.org While triethyl orthoacetate is commonly used, other orthoesters can also participate in this transformation. bioinfopublication.org
Formylation Reactions : this compound can be used for the electrophilic formylation of activated aromatic compounds, such as phenols. thermofisher.com It is also employed in the formylation of pyrroles, where it reacts with trifluoroacetic acid to generate a reactive formylating species.
Cyclocondensation Reactions : It participates in cyclocondensation reactions with various substrates. For instance, it reacts with aryl methyl ketones in the presence of an acid catalyst to form m-terphenyls through a tandem process. rsc.org It can also be used in the synthesis of N-heterocyclic carbene (NHC) ligands by reacting with amines. organic-chemistry.org
Furthermore, this compound is an effective reagent for converting carboxylic acids into their corresponding ethyl esters, often without the need for an external catalyst. atamanchemicals.com In standard esterification reactions, it can be added to drive the equilibrium towards the product by converting the byproduct water into ethanol (B145695) and ethyl formate (B1220265). atamanchemicals.com
Formylation Reactions
This compound is a widely used reagent for the introduction of a formyl group (-CHO) onto a substrate. This can be achieved through several distinct pathways depending on the nature of the substrate.
This compound can act as an electrophile in the formylation of activated aromatic compounds like phenols. lookchem.com In the presence of a Lewis acid such as aluminum chloride, this compound reacts with phenols to yield hydroxybenzaldehyde derivatives. core.ac.uk The reaction proceeds via an electrophilic attack of a diethoxycarbonium ion, generated from the orthoformate, on the electron-rich aromatic ring. core.ac.uk The reaction typically favors ortho-substitution, especially when using aryloxy magnesium halides, which can form a complex with the orthoformate, directing the electrophilic attack to the ortho position. core.ac.uk
The reaction of phenols with this compound and aluminum chloride in dichloromethane (B109758) has been shown to produce o- and p-hydroxy benzaldehydes in yields ranging from 40-96%. core.ac.uk
This compound can be used to formylate the α-carbon of carbonyl compounds. Under acidic catalysis, orthoformates generate a dialkoxycarbonium ion in situ, which is the active formylating agent. chemicalbook.com This electrophilic species can then react with the enol or enolate form of a ketone or ester.
Enolates or their silyl (B83357) enol ether equivalents react with the electrophilic carbon of this compound (or the derived diethoxycarbonium ion) to form β-keto acetals. chemicalbook.comias.ac.in This reaction is a useful method for carbon-carbon bond formation. The reaction of a silyl enol ether with trimethyl orthoformate in the presence of titanium tetrachloride (TiCl4) produces a β-keto acetal. ias.ac.in A similar transformation can be achieved by reacting ketones directly with diethoxycarbonium fluoroborate, generated in situ from this compound and boron trifluoride etherate. ias.ac.in
The mechanism involves the activation of the ketone, often by O-alkylation, followed by deprotonation to an enol ether, which then undergoes electrophilic addition of the diethoxycarbonium ion. ias.ac.in
This compound is an effective reagent for the N-formylation of primary and secondary amines to produce formamides. mdpi.com The reaction can be carried out under various conditions, including catalyst-free in water or with an acid catalyst. nih.gov For instance, refluxing an amine with this compound in the presence of immobilized sulfuric acid on silica (B1680970) gel provides the corresponding formamide (B127407) in high yields and short reaction times. mdpi.com
The proposed mechanism involves the activation of the this compound by the acid catalyst to form a cationic intermediate. The amine then acts as a nucleophile, attacking this intermediate, followed by the elimination of ethanol to yield the formylated product. mdpi.com
Comparison of N-Formylation Conditions:
| Catalyst/Solvent | Substrate Scope | Yields | Reaction Time |
| H2SO4–SiO2 / Refluxing TEOF | Primary/Secondary Aliphatic & Aromatic Amines | Good to Excellent (70-96%) mdpi.com | 4 min - 2 h mdpi.com |
| Water / Reflux | Primary Amines | Moderate to Good | 24-48 h nih.gov |
| Water / Microwave | Primary Amines | Moderate to Good | 2-3 h nih.gov |
Alkylation Reactions
Besides formylation, this compound can also serve as an alkylating agent, transferring an ethyl group to a suitable nucleophile. chemicalbook.commdpi.com This reactivity is particularly useful in reactions with alcohols and certain nitrogen heterocycles. chemicalbook.comresearchgate.net
For example, various alcohols can be alkylated by this compound to form the corresponding ethyl ethers. chemicalbook.com In the case of indazoles, trialkyl orthoformates have been used for regioselective N-alkylation. connectjournals.com The proposed mechanism involves the initial formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, which then undergoes an intramolecular rearrangement to yield the thermodynamically favored N2-alkylated product. connectjournals.com
This compound is also utilized in the Bodroux-Chichibabin aldehyde synthesis, where it reacts with a Grignard reagent. blogspot.comblogspot.comwikipedia.org This reaction results in the formation of a diethyl acetal, which is subsequently hydrolyzed to an aldehyde containing one more carbon atom than the original Grignard reagent. blogspot.comwikipedia.orghandwiki.org The first step is a nucleophilic attack by the Grignard reagent on the central carbon of the orthoformate. blogspot.comblogspot.com
Alkylation of Alcohols and Polyols
This compound serves as an effective alkylating agent for alcohols and polyols. chemicalbook.com In the presence of an acid catalyst, it can transfer an ethyl group to a hydroxyl functionality. The reaction proceeds through the protonation of one of the ethoxy groups of this compound, followed by the elimination of ethanol to form a dialkoxycarbonium ion. This electrophilic species is then attacked by the alcohol, leading to the formation of an ether and regenerating the proton catalyst.
The alkylation of polyols with this compound can lead to the formation of cyclic orthoformates. chemicalbook.com This intramolecular reaction is particularly favorable when five- or six-membered rings can be formed. The reaction is driven by the formation of a stable cyclic product and the removal of ethanol.
A study on the lanthanum(III)-promoted O-alkylation of alcohols like tetrahydrofurfuryl alcohol and tetrahydropyran-2-ylmethanol with maleate (B1232345) demonstrated the role of metal ions in facilitating such reactions. researchgate.net While direct reaction with this compound was not the focus, the principles of activating hydroxyl groups for alkylation are relevant.
Selective O, S, and C-Alkylation
This compound exhibits selectivity in its alkylation reactions, targeting not only oxygen nucleophiles but also sulfur and carbon nucleophiles under specific conditions. thieme-connect.com This selectivity is a valuable tool in complex molecule synthesis.
O-Alkylation: As discussed with alcohols, this compound readily alkylates hydroxyl groups. Orthoesters are recognized as highly selective O-alkylating agents for primary alcohols, often in the presence of catalysts like montmorillonite (B579905) clay. unive.it
S-Alkylation: Thiohydantoins can undergo chemoselective S-alkylation with this compound in the presence of zinc chloride and acetic anhydride (B1165640). researchgate.net This indicates the preference for the sulfur atom to act as the nucleophile under these conditions.
C-Alkylation: While less common, C-alkylation using orthoformates is possible. For instance, trimethyl orthoformate has been used for the selective mono-C-methylation of arylacetonitriles at high temperatures under basic conditions. unive.it This suggests that with appropriate substrates and conditions, this compound could participate in similar C-C bond-forming reactions.
The selectivity of these alkylations is influenced by factors such as the nucleophilicity of the atom being alkylated, the reaction conditions (temperature, catalyst), and the steric environment of the reaction center.
Transacetalization and Acetal/Ketal Formation
One of the most widespread applications of this compound is in the formation of acetals and ketals, which serve as protecting groups for aldehydes and ketones. researchgate.netwikipedia.org This transformation is typically acid-catalyzed and involves the reaction of a carbonyl compound with an alcohol, with this compound acting as a water scavenger. researchgate.net By reacting with the water produced during acetalization, it drives the equilibrium towards the product side. organic-chemistry.org
The general mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Subsequent attack by an alcohol molecule, followed by proton transfer and elimination of water, leads to a hemiacetal. A second alcohol molecule then attacks the protonated hemiacetal, and after deprotonation, the acetal or ketal is formed. This compound facilitates this by reacting with the eliminated water to form ethyl formate and ethanol, thus preventing the reverse reaction. organic-chemistry.org
Various catalysts can be employed for this reaction, including bismuth triflate, zirconium tetrachloride, and perchloric acid adsorbed on silica gel. researchgate.netorganic-chemistry.org These catalysts enhance the rate and efficiency of acetal and ketal formation. The choice of catalyst can also impart chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.org
| Carbonyl Compound | Reagents | Catalyst | Product | Reference |
| Aldehydes/Ketones | This compound, Alcohol | Acid Catalyst (e.g., HCl, Bi(OTf)₃) | Acetal/Ketal | researchgate.netorganic-chemistry.org |
| Diaryl Ketones | This compound, Alcohol | Trifluoromethanesulfonic acid | Ketal | organic-chemistry.org |
| Aldehydes | This compound, Alcohol | Tetrabutylammonium tribromide | Acetal | organic-chemistry.org |
Carbon-Carbon Bond Formation and Annulation Reactions
This compound is a valuable reagent for constructing carbon-carbon bonds and for annulation reactions, which involve the formation of a new ring onto an existing one. ias.ac.in These reactions typically proceed through the in-situ generation of electrophilic intermediates from this compound.
Compounds containing an active methylene (B1212753) or methyl group, such as β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate, diethyl malonate), can react with this compound. ias.ac.ingoogle.com This reaction, often carried out in the presence of acetic anhydride or an acid catalyst, leads to the formation of an ethoxymethylene derivative. google.comgoogle.com The active methylene compound is deprotonated to form a nucleophilic carbanion, which then attacks the central carbon of the orthoformate.
For example, the reaction of a compound with an active methylene group (XYCH₂) with this compound in the presence of acetic anhydride yields an ethoxymethylene derivative (XYC=CH(OEt)). ias.ac.in This reaction has been utilized in the synthesis of various heterocyclic compounds, such as chromones. ias.ac.incore.ac.uk
This compound can react with diazoketones and diazo esters in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. ias.ac.incore.ac.uk In this reaction, the diazo compound is activated by the Lewis acid, and upon loss of nitrogen gas, a carbene or a related electrophilic species is formed. This intermediate then reacts with this compound.
More recent studies have shown that rhodium(III)-catalyzed reactions of imines (formed in situ from 2-aminopyridines and aldehydes) with diazo esters can lead to the synthesis of pyrido[1,2-a]pyrimidin-4-ones. nih.govacs.org While this is a multi-component reaction, the use of trimethyl orthoformate in place of an aldehyde allows for the direct installation of a methoxy (B1213986) group onto the pyrimidine (B1678525) ring, highlighting the versatility of orthoformates in such transformations. nih.govacs.org
Under acidic conditions, this compound can generate a highly electrophilic diethoxycarbonium ion ([HC(OEt)₂]⁺). thieme-connect.commicrochem.fr This ion is a key intermediate in many reactions involving this compound.
These dialkoxycarbonium ions can participate in electrophilic addition reactions with unsaturated systems like alkenes and alkynes. ias.ac.incore.ac.uk For example, the reaction with silyl enol ethers in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) produces β-keto acetals. core.ac.uk The diethoxycarbonium ion adds to the double bond of the enol ether, leading to the formation of a new carbon-carbon bond.
Furthermore, these ions can engage in electrophilic substitution reactions with electron-rich aromatic compounds, such as phenols and aromatic amines, to introduce a diethoxymethyl group, which can be subsequently hydrolyzed to a formyl group. ias.ac.incore.ac.uk The reaction of aryloxy magnesium halides with this compound yields o-hydroxy aromatic aldehydes with high regioselectivity. ias.ac.incore.ac.uk
| Reactant | Reagent | Catalyst | Product Type | Reference |
| Activated Methylene Compound | This compound | Acetic anhydride | Ethoxymethylene derivative | ias.ac.ingoogle.com |
| Diazoketone/Diazo Ester | This compound | Boron trifluoride etherate | α,α-diethoxy ketone/ester | ias.ac.incore.ac.uk |
| Silyl Enol Ether | This compound | Titanium tetrachloride | β-Keto acetal | core.ac.uk |
| Phenol (B47542) (as aryloxy magnesium halide) | This compound | - | o-Hydroxy aromatic aldehyde | ias.ac.incore.ac.uk |
Formylation-Cyclization Methods for Polycyclic Systems
This compound is a key reagent in formylation-cyclization strategies for constructing complex polycyclic and bridged ring systems. rsc.orgias.ac.in This method typically involves an initial formylation or dialkoxymethylation step, followed by an intramolecular cyclization to build the polycyclic framework. The versatility of this approach has been demonstrated in the synthesis of functionalized bridged-bicyclo[3.3.1]nonanes, cyclopentenones, and various fused heterocyclic systems. rsc.orgresearchgate.net
One notable application is the reaction with γ,δ-unsaturated methyl ketones. ias.ac.in Under specific conditions, these ketones react with this compound to yield pentacyclic keto ethers. ias.ac.in Similarly, the reaction of certain unsaturated ketones can produce bridged [3.3.1]nonenones. ias.ac.in The mechanism involves the formation of a dialkoxy carbonium ion from the orthoester, which then participates in the carbon-carbon bond formation and subsequent ring closure. ias.ac.in
This formylation-cyclization strategy is also extensively used for synthesizing fused heterocyclic systems. For instance, 5-aminopyrazole-4-carbonitrile can be converted to an intermediate imidate using this compound. researchgate.net This intermediate is then cyclized with ammonia (B1221849) to produce pyrazolo[3,4-d]pyrimidin-4-amines, a core structure in many biologically active molecules. researchgate.net The reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with this compound and subsequently with various amines or hydrazines is a common route to a series of pyrazolo[3,4-d]pyrimidines. researchgate.net
Further elaboration of this method allows for the creation of even more complex polycyclic heterocycles. For example, a formimidate derivative, generated from the condensation of a substituted 5-aminopyrazole-4-carbonitrile with this compound, can undergo further cyclization with hydrazine (B178648) hydrate. koreascience.kr This sequence affords 4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine, which can be a precursor to pyrazolo[4,3-e] researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidines. koreascience.kr
| Starting Material | Reagents | Conditions | Polycyclic Product | Reference |
|---|---|---|---|---|
| γ,δ-Unsaturated Methyl Ketones | This compound | Acid catalyst | Pentacyclic Keto Ethers | ias.ac.in |
| 5-Aminopyrazole-4-carbonitrile | 1. This compound 2. Ammonia, Acetic Acid | Reflux | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | researchgate.net |
| 5-Amino-4-cyanopyrazole derivative | 1. This compound, Acetic Anhydride 2. Hydrazine Hydrate | Reflux, then Room Temp. | 4-Imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine | koreascience.kr |
| Substituted 2-aminoimidazole | This compound, Acetic Acid | Reflux | Imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine | koreascience.kr |
Tandem Cyclocondensation Reactions
Tandem reactions, also referred to as domino or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. mdpi.comresearchgate.net this compound is a valuable C1 building block in numerous tandem cyclocondensation reactions for the synthesis of a wide range of carbocyclic and heterocyclic systems.
A notable example is the metal-free, solvent-free synthesis of m-terphenyls. rsc.orgresearchgate.net This reaction involves the tandem cyclocondensation of aryl methyl ketones with this compound in the presence of a catalytic amount of triflic acid (TfOH). rsc.org The process merges six reaction steps into a one-pot procedure, efficiently constructing the terphenyl framework. rsc.org The reaction is sensitive to electronic and steric factors, with alkyl- and chloro-substituted acetophenones generally giving good yields of the desired m-terphenyls. rsc.org
In heterocyclic chemistry, this compound is a cornerstone reagent for multicomponent tandem reactions. The synthesis of quinazolines and their derivatives is a prominent application. mdpi.com For example, 2,4-disubstituted quinazolines can be synthesized in high yields through a three-component, one-pot reaction of 2-aminoaryl ketones, this compound, and ammonium (B1175870) acetate (B1210297) under solvent- and catalyst-free conditions. researchgate.net Similarly, 4(3H)-quinazolinones are prepared via a one-pot reaction of anthranilic acid, an amine, and this compound, often facilitated by a catalyst. mdpi.com
The scope of tandem cyclocondensations involving this compound extends to other heterocyclic systems as well. Thieno[2,3-d]pyrimidine derivatives are synthesized through a cyclocondensation of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate with this compound and a substituted aniline, catalyzed by acetic acid. mdpi.com These one-pot, multicomponent strategies are valued for their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity from simple precursors. mdpi.comresearchgate.net
| Reaction Type | Substrates | Catalyst/Conditions | Product Class | Reference |
|---|---|---|---|---|
| Benzannulation | Aryl Methyl Ketones, this compound | TfOH (cat.), 50 °C, Solvent-free | m-Terphenyls | rsc.org |
| Three-Component Cyclocondensation | 2-Aminoaryl Ketones, this compound, Ammonium Acetate | Solvent-free, Catalyst-free, 100 °C | 2,4-Disubstituted Quinazolines | researchgate.net |
| Three-Component Cyclocondensation | Anthranilic Acid, Amines, this compound | Various catalysts (e.g., I₂, CoCl₂, BF₃–SiO₂) | 4(3H)-Quinazolinones | mdpi.com |
| Three-Component Cyclocondensation | Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, Substituted Anilines, this compound | Acetic Acid (cat.) | Ethyl (phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylates | mdpi.com |
Applications of Triethyl Orthoformate in Complex Organic Synthesis
Role as a Protecting Group
In the intricate landscape of multi-step organic synthesis, the selective protection of reactive functional groups is paramount to avoid undesired side reactions. Triethyl orthoformate is a valuable reagent for this purpose, offering a stable yet readily removable shield for several key functional groups. myskinrecipes.comchemimpex.com
This compound is employed as a protecting group for alcohols and amines, enabling chemists to carry out transformations on other parts of a complex molecule without affecting these sensitive functionalities. chemimpex.comfiveable.me The protection mechanism typically involves the formation of a more stable derivative, which can be later reversed under specific conditions to regenerate the original functional group. fiveable.me For instance, it can convert alcohols into their corresponding ethoxy derivatives. This strategy is crucial in the synthesis of active pharmaceutical ingredients (APIs), where selective functionalization is often required. chemimpex.com
The reaction of this compound with amines can be complex, influenced by factors such as the nature of the amine and the reaction conditions. nih.gov It can lead to the formation of N-formyl derivatives, providing a protective cap for the amino group. nih.gov This protection is essential in peptide synthesis and other transformations where the nucleophilicity of the amine needs to be temporarily suppressed. nih.gov
Aldehydes and ketones can be effectively protected as their corresponding acetals and ketals using this compound. myskinrecipes.comthieme-connect.com This transformation is typically catalyzed by an acid. For example, tetrafluoroboric acid adsorbed on silica (B1680970) gel (HBF₄-SiO₂) has been shown to be an effective catalyst for the conversion of aldehydes and ketones into their acetals and ketals with this compound. thieme-connect.com For carbonyl compounds with highly electrophilic carbonyl groups, these reactions can often be performed under solvent-free conditions. thieme-connect.com The resulting acetals and ketals are stable to a wide range of reaction conditions, yet can be readily deprotected to regenerate the parent carbonyl compound. thieme-connect.com This protective strategy is widely used in organic synthesis to prevent unwanted reactions at the carbonyl group. myskinrecipes.com
Synthesis of Esters and Derivatives
This compound is a highly effective reagent for the synthesis of ethyl esters from carboxylic acids and can also participate in more complex transformations involving amino acids. wikipedia.orgconnectchemicals.com
One of the prominent applications of this compound is the direct conversion of carboxylic acids to their corresponding ethyl esters. wikipedia.orgconnectchemicals.com When a carboxylic acid is refluxed with an excess of this compound, it is quantitatively converted to its ethyl ester. wikipedia.orgatamanchemicals.com This method is advantageous as it often does not require an external catalyst. wikipedia.org
Alternatively, this compound can be used as a dehydrating agent in traditional acid-catalyzed esterification reactions. wikipedia.orgvedantu.com By reacting with the water generated during the reaction, it drives the equilibrium towards the formation of the ester, thereby increasing the yield. wikipedia.orgvedantu.com
| Reactant | Reagent | Product | Conditions |
| Carboxylic Acid | Excess this compound | Ethyl Ester | Reflux |
| Carboxylic Acid, Ethanol (B145695) | Catalytic Acid, this compound | Ethyl Ester | Standard Esterification Conditions |
Interestingly, studies have explored the concurrent esterification and N-acetylation of amino acids. While triethyl orthoacetate (TEOA) was found to be highly effective for this one-pot transformation, this compound (TEOF) showed lower reactivity and performed poorly under similar neutral conditions. nih.govnih.gov However, it has been reported that formylation of various amino acid ester hydrochlorides can be achieved using excess this compound at elevated temperatures without racemization. nih.gov
Heterocyclic Compound Synthesis
This compound is a cornerstone in the synthesis of a wide array of heterocyclic compounds, which are integral to medicinal chemistry and agrochemicals. mdpi.commyskinrecipes.com It serves as a one-carbon building block in cyclization and condensation reactions. mdpi.comlookchem.com
Its reaction with amines is a common and versatile method for producing various nitrogen-containing heterocycles. mdpi.com For instance, the condensation of this compound with substituted amino aromatics, such as o-phenylenediamine, o-aminophenol, and o-aminobenzenethiol, leads to the formation of biologically important benzimidazoles, benzoxazoles, and benzothiazoles, respectively. mdpi.comresearchgate.net These reactions can often be carried out in the presence or absence of a catalyst and sometimes under solvent-free conditions. mdpi.comresearchgate.net
Furthermore, this compound is utilized in the synthesis of quinazolinones through its reaction with 2-aminobenzamide (B116534), often promoted by acetic acid. mdpi.com It is also a key reagent in the preparation of N,N'-diarylformamidines from amine derivatives. mdpi.com The synthesis of enamine ketone heterocyclic compounds has also been reported, where this compound is reacted with a ketone and subsequently with a diamine. google.com Its utility extends to the synthesis of N-heterocyclic carbene (NHC) ligands, where it reacts with N-(2-iodoethyl)arylamine salts and various amines to form imidazolinium salts, the precursors to NHC ligands. organic-chemistry.org
| Reactants | Product Class | Example Heterocycles |
| This compound, o-phenylenediamine | Benzimidazoles | Benzimidazole (B57391) |
| This compound, o-aminophenol | Benzoxazoles | Benzoxazole |
| This compound, o-aminobenzenethiol | Benzothiazoles | Benzothiazole |
| This compound, 2-aminobenzamide | Quinazolinones | Quinazolin-4(3H)-one |
| This compound, Amine Derivatives | Formamidines | N,N'-diarylformamidines |
| This compound, N-(2-iodoethyl)arylamine salts, Amines | Imidazolinium salts (NHC precursors) | Unsymmetrical NHC ligands |
Two-Component Reactions (e.g., Benzimidazoles, Benzoxazoles, Benzothiazoles)
This compound is extensively used in the synthesis of benzazoles, a class of heterocyclic compounds with significant biological activities. mdpi.comresearchgate.net The condensation of TEOF with appropriately substituted anilines provides a direct route to these important scaffolds. researchgate.net
Benzimidazoles: These are synthesized through the condensation of o-phenylenediamines with this compound. mdpi.comresearchgate.net This reaction can often be performed under solvent-free conditions, offering an environmentally friendly approach. researchgate.net The use of catalysts can further enhance the efficiency of this transformation. semanticscholar.org
Benzoxazoles: The reaction of o-aminophenols with this compound leads to the formation of benzoxazoles. mdpi.comresearchgate.net Similar to benzimidazole synthesis, this method can be optimized by employing various catalytic systems. semanticscholar.org
Benzothiazoles: o-Aminothiophenols react with this compound to yield benzothiazoles. mdpi.comresearchgate.net The synthesis of 1,2,4-triazolo[3,4-b]benzothiazole (B1266817) has been achieved by treating 2-hydrazinobenzothiazole (B1674376) with TEOF. mdpi.comresearchgate.net
These two-component reactions highlight the utility of this compound as a straightforward and effective reagent for the construction of fused heterocyclic systems.
Three-Component Reactions (e.g., N-substituted aminomethylenebisphosphonic acids)
A significant application of this compound is in the three-component reaction to synthesize N-substituted aminomethylenebisphosphonic acids. mdpi.comnih.gov This reaction, which involves an amine, this compound, and diethyl phosphite, is a widely used method for preparing this important class of compounds known for their potential as therapeutic agents. mdpi.comnih.govnih.gov
The reaction typically proceeds by mixing the three components, often followed by hydrolysis with concentrated hydrochloric acid to yield the final bisphosphonic acids in moderate to good yields. nih.gov However, the reaction can sometimes produce a complex mixture of products, including mono-substituted and bisphosphonate compounds, which can be challenging to separate. mdpi.comnih.gov The reaction conditions, such as the stoichiometry of the reactants and temperature, can be manipulated to influence the product distribution. nih.gov For instance, studies on the reaction with benzylamines have shown that adjusting the molar ratio of the substrates can favor the formation of either the desired bisphosphonates or aminophosphonates. nih.gov
Similarly, the reaction with diamines like 1,3- and 1,4-diamines and piperazines leads to the formation of tetraphosphonic acids, where both amino groups have reacted. mdpi.com In contrast, with 1,2-diamines, only one amino group tends to react. mdpi.commdpi.com
Four-Component Reactions
This compound also participates in more complex four-component reactions, demonstrating its versatility in multicomponent reaction design. A notable example is the palladium-catalyzed one-pot synthesis of 3-aryl-4(3H)-quinazolinones. mdpi.com This reaction brings together this compound, 2-bromoanilines, an amine, and carbon monoxide. mdpi.com The use of a palladium acetate (B1210297)/di(1-adamantyl)-n-butylphosphine complex as a catalyst facilitates this carbonylative coupling, leading to good yields of the desired quinazolinone products. mdpi.com
Synthesis of Tetrazole Derivatives
This compound is a key reagent in the synthesis of 1-substituted-1H-tetrazoles, which are important compounds in medicinal chemistry and materials science. daneshyari.com The general approach involves a one-pot, multicomponent reaction between a primary amine, this compound, and an azide (B81097) source, typically sodium azide or trimethylsilyl (B98337) azide (TMSA). mdpi.comrsc.org
Table 1: Catalysts and Conditions for Tetrazole Synthesis
| Catalyst | Azide Source | Solvent | Conditions | Yield (%) | Reference |
| FeCl₃ | Trimethylsilyl azide | - | - | - | mdpi.com |
| Fe₃O₄@silica sulfonic acid | Sodium azide | - | One-pot | - | mdpi.com |
| Zinc sulphide nanoparticles | Sodium azide | DMF | Ultrasonic irradiation (50 W), Room Temp | 73-88 | mdpi.comdaneshyari.com |
| Zinc sulphide nanoparticles | Sodium azide | Solvent-free | Microwave irradiation (600 W, 60 °C) | Excellent | mdpi.comtandfonline.com |
| Silver oxide | - | - | - | 85-93 | mdpi.com |
| Fe₃O₄/HT-NH₂-CuII | - | Water | - | Good | mdpi.com |
| Fe₃O₄@SiO₂-Im[Br]-SB-Cu (II) | Sodium azide | Water | - | High | mdpi.combohrium.com |
| Co₃O₄ | Sodium azide | Acetic acid | Low temperatures | Excellent | jsynthchem.comjsynthchem.com |
| Yb(OTf)₃ | Sodium azide | - | - | Good | organic-chemistry.org |
The synthesis of tetrazole derivatives using this compound can be achieved under metal-free and solvent-free conditions, aligning with the principles of green chemistry. mdpi.com Microwave irradiation has been employed to synthesize 1-substituted-1H-tetrazoles from primary amines, this compound, and sodium azide in the absence of a solvent. tandfonline.com This method offers advantages such as shorter reaction times, high yields, and a recyclable solid catalyst, making the process more environmentally friendly. mdpi.comtandfonline.com
The use of nanomaterials as catalysts has significantly advanced the synthesis of tetrazoles. These catalysts often provide high efficiency, reusability, and milder reaction conditions.
ZnS Nanoparticles: Zinc sulfide (B99878) (ZnS) nanoparticles have been effectively used as a heterogeneous catalyst for the synthesis of 1-substituted tetrazoles. mdpi.comdaneshyari.com The reaction can be promoted by ultrasonic irradiation at room temperature in DMF or by microwave irradiation under solvent-free conditions. mdpi.comdaneshyari.comtandfonline.com The ZnS nanoparticle catalyst can be recovered and reused multiple times without a significant loss of activity. daneshyari.comnih.gov
Co₃O₄ Nanoparticles: Cobalt(II,III) oxide (Co₃O₄) nanoparticles with a hollow spherical structure have been successfully employed as a catalyst for the synthesis of 1-aryl-1-H-tetrazoles. jsynthchem.comjsynthchem.com This reaction proceeds with this compound, aromatic amines, and sodium azide in acetic acid at low temperatures, affording excellent yields of the desired products. jsynthchem.comjsynthchem.com The Co₃O₄ catalyst is also recyclable. jsynthchem.com Other copper-based and iron-based magnetic nanoparticles have also been developed as efficient and reusable catalysts for this transformation. rsc.orgbohrium.com
Synthesis of Quinolines and Quinazolines
This compound is a valuable reagent for the synthesis of quinoline (B57606) and quinazoline (B50416) ring systems, which are prevalent in many biologically active compounds. mdpi.comsemanticscholar.org
Quinolines: this compound has been utilized in the synthesis of various quinoline derivatives. For instance, it is a key reagent in the multi-step synthesis of 6-bromo-4-iodoquinoline, an important intermediate. atlantis-press.com It has also been used in the synthesis of furylbenzo[h]quinoline derivatives, which can be further transformed into fused polycyclic systems. tandfonline.com
Quinazolines: The synthesis of quinazolin-4(3H)-ones can be achieved in one step from 2-aminobenzamide and this compound, promoted by acetic acid. mdpi.com Solvent-free conditions have also been developed for the synthesis of 1-substituted 4(1H)-quinazolinones by heating a mixture of a 2-(N-alkylamino)benzoic acid, this compound, and ammonium (B1175870) acetate. tandfonline.com Furthermore, 4-disubstituted quinazolines can be prepared in high yields under solvent- and catalyst-free conditions from 2-aminoaryl ketones and this compound. mdpi.com The reaction of 2-amino-N'-arylbenzamidines with this compound leads to quinazolin-4(3H)-imines, which can rearrange to 4-arylaminoquinazolines. benthamdirect.com
Synthesis of N-Heterocyclic Carbene (NHC) Precursors
This compound is a key reagent in the synthesis of N-heterocyclic carbene (NHC) precursors, which are vital ligands in organometallic chemistry and catalysis. A general and flexible strategy for creating NHC precursors involves the ring-closure of a diamine with this compound. unibo.it This method is applicable for producing five, six, and seven-membered rings. unibo.it
The process typically involves reacting a suitable N,N'-disubstituted diamine with this compound, often in the presence of an acid catalyst like formic acid or an ammonium salt such as ammonium tetrafluoroborate (B81430). nih.govnih.gov This reaction constructs the C2 precarbenic unit, leading to the formation of a cyclic amidinium salt, the direct precursor to the NHC. nih.gov For instance, the synthesis of 1,3-dimesitylimidazolinium chloride (SIMes·HCl), a common NHC precursor, involves the reduction of a diimine to a diamine, followed by ring-closure with this compound. nih.gov The use of microwave irradiation in this step has been shown to be particularly effective for the rapid and efficient synthesis of these imidazolinium salts. nih.gov
This methodology has been successfully applied to generate a diverse array of NHC ligands, including chiral variants. organic-chemistry.org In one approach, camphor-derived diamines were treated with this compound and ammonium tetrafluoroborate or ammonium chloride at elevated temperatures to produce chiral cyclic amidinium salts with yields ranging from 65–72%. nih.gov Another efficient one-pot method involves the reaction of N-(2-iodoethyl)arylamine salts with various aliphatic or aromatic amines, followed by cyclization with this compound to furnish a library of 26 different symmetrical, unsymmetrical, and chiral NHC ligands. organic-chemistry.org
| NHC Precursor Type | Reactants | Reagent | Conditions | Product | Yield | Reference |
| Imidazolinium Salt | N,N'-dimesitylethylenediamine | This compound, formic acid (cat.) | Microwave irradiation | 1,3-dimesitylimidazolinium chloride (SIMes·HCl) | - | nih.gov |
| Chiral Amidinium Salt | Camphor-derived diamine | This compound, NH₄BF₄ or NH₄Cl | Elevated temperature | Cyclic amidinium salt | 65-72% | nih.gov |
| Unsymmetrical Imidazolinium Salt | N-(2-iodoethyl)arylamine salt, primary amine | This compound | One-pot reaction | Imidazolinium salt | - | organic-chemistry.org |
Total Synthesis of Natural Products and Complex Molecules
This compound and related trialkyl orthoformates are valuable reagents in the multistep total synthesis of natural products and other complex organic molecules. atamanchemicals.comrsc.org They are often employed for creating or protecting functional groups under specific conditions required during a complex synthetic route. rsc.org
Examples in Total Synthesis (e.g., Loganin, Marasmic Acid, Palytoxin)
The utility of orthoformates is demonstrated in the syntheses of several notable natural products:
Loganin: While trialkyl orthoformates are central to the synthesis of many natural products, it is important to note that in the 1973 total synthesis of Loganin by Buechi and colleagues, trimethyl orthoformate was the specific reagent used in certain steps. atamanchemicals.comrsc.org Loganin is a monoterpene glucoside that is a key intermediate in the biosynthesis of secoiridoids and alkaloids. rsc.org
Marasmic Acid: In 1976, Greenlee and Woodward reported the total synthesis of marasmic acid, a fungal metabolite. atamanchemicals.comrsc.org Trialkyl orthoformates were reported to have been applied in some stages of this synthesis. atamanchemicals.comrsc.org
Palytoxin: this compound (TEOF) was reported as a reagent in the total synthesis of palytoxin, a highly complex and potent marine toxin. atamanchemicals.comrsc.org Its application in such a complex synthesis highlights its role in facilitating specific transformations within a large molecular framework.
Bodroux-Chichibabin Aldehyde Synthesis
This compound is the classic reagent used in the Bodroux-Chichibabin aldehyde synthesis, a chemical reaction that converts a Grignard reagent into an aldehyde containing one additional carbon atom. wikipedia.orgblogspot.comwikipedia.org This reaction provides a reliable method for ascending a homologous series by one carbon. blogspot.com
The synthesis proceeds in two main steps:
Acetal (B89532) Formation: A Grignard reagent (R-MgX) undergoes a nucleophilic attack on this compound, HC(OC₂H₅)₃. blogspot.comblogspot.com This reaction displaces one of the ethoxy groups to form a diethyl acetal, RC(H)(OC₂H₅)₂. wikipedia.orgwikipedia.org The initial replacement of the first ethoxy group can be slow, but yields are often improved by refluxing the reaction mixture. blogspot.comblogspot.com
Hydrolysis: The resulting diethyl acetal is subsequently hydrolyzed, typically under acidic conditions (H₃O⁺), to yield the corresponding aldehyde (RCHO) and two molecules of ethanol. wikipedia.orgblogspot.com
Conversion of Metal Aquo Complexes to Ethanol Complexes
In coordination chemistry, this compound serves as an effective dehydrating agent to convert metal aquo complexes—metal ions coordinated by water molecules—into their corresponding ethanol complexes. atamanchemicals.comwikipedia.orgbiomall.in This is particularly useful for preparing anhydrous solvated metal salts for subsequent reactions that are sensitive to water.
The reaction involves this compound reacting with the coordinated water molecules. This process simultaneously removes the water ligands and generates ethanol in situ, which then coordinates to the metal center. wikipedia.org A well-documented example is the conversion of hexaaquanickel(II) tetrafluoroborate to hexaethanolnickel(II) tetrafluoroborate. wikipedia.org
| Starting Complex | Reagent | Product Complex | Byproducts | Reference |
| Ni(H₂O)₆₂ | 6 HC(OC₂H₅)₃ | Ni(C₂H₅OH)₆₂ | Ethyl formate (B1220265), Ethanol | wikipedia.org |
The balanced chemical equation for this transformation is: Ni(H₂O)₆₂ + 6 HC(OC₂H₅)₃ → Ni(C₂H₅OH)₆₂ + 6 HC(O)(OC₂H₅) + 6 C₂H₅OH wikipedia.org
Catalytic Applications and Mechanistic Insights
Acid Catalysis in TEOF Reactions
Acid catalysis plays a crucial role in many reactions involving triethyl orthoformate. Both Lewis and Brønsted acids, as well as heterogeneous catalysts, are employed to facilitate a range of transformations. Under acidic conditions, TEOF can generate a dialkoxycarbonium ion, which is a key reactive intermediate in formylation and other reactions. chemicalbook.com
Lewis Acid Catalysis
Lewis acids, defined as electron-pair acceptors, are widely used to catalyze reactions with this compound. libretexts.orglibretexts.org They function by interacting with a lone pair-bearing atom in the substrate, thereby activating it towards nucleophilic attack or other transformations. wikipedia.org Common Lewis acids used in conjunction with TEOF include metal halides like titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). ias.ac.inrsc.orgcore.ac.uk
The mechanism of Lewis acid catalysis in TEOF reactions typically involves the coordination of the Lewis acid to one of the oxygen atoms of the orthoformate. This coordination polarizes the C-O bond, facilitating the departure of an ethoxide group and the formation of a highly electrophilic dialkoxycarbonium ion. This reactive intermediate can then participate in a variety of reactions. ias.ac.incore.ac.uk
Key Research Findings:
Carbon-Carbon Bond Formation: Lewis acids such as TiCl₄ catalyze the reaction of silyl (B83357) enol ethers with this compound to produce β-ketoacetals. ias.ac.incore.ac.uk This method has been utilized in the synthesis of complex molecules like β-ionone. ias.ac.in
Addition to Double Bonds: In the presence of Lewis acids, TEOF can add to alkenes, cycloalkenes, and enol ethers to form 1,1,3-trialkoxy derivatives. ias.ac.incore.ac.uk The reaction likely proceeds through the initial generation of a dialkoxycarbonium ion, which then adds to the double bond. ias.ac.in
Formylation of Phenols: Aryloxy magnesium halides react with this compound in the presence of Lewis acids to yield o-hydroxy aromatic aldehydes with high specificity. ias.ac.incore.ac.uk This reaction is sensitive to both electronic and steric factors of the substituents on the phenol (B47542) ring. ias.ac.incore.ac.uk
Interactive Data Table: Lewis Acid Catalyzed Reactions of TEOF
| Reaction Type | Substrate | Lewis Acid | Product | Ref. |
| β-Ketoacetal Synthesis | Silyl enol ether | TiCl₄ | β-Ketoacetal | ias.ac.incore.ac.uk |
| Addition to Double Bonds | Alkenes, Enol ethers | Various | 1,1,3-Trialkoxy derivatives | ias.ac.incore.ac.uk |
| o-Hydroxybenzaldehyde Synthesis | Aryloxy magnesium halide | Various | o-Hydroxy aromatic aldehyde | ias.ac.incore.ac.uk |
Brønsted Acid Catalysis
Brønsted acids, which are proton donors, also effectively catalyze reactions involving this compound. byjus.combritannica.com The catalytic cycle begins with the protonation of an oxygen atom in TEOF, leading to the elimination of an ethanol (B145695) molecule and the formation of the dialkoxycarbonium ion. This reactive species is central to many Brønsted acid-catalyzed transformations. rsc.org
Trifluoromethanesulfonic acid (TfOH) is a particularly effective Brønsted acid catalyst for these reactions. rsc.orgpku.edu.cn For instance, TfOH has been used to catalyze the condensation of aryl methyl ketones with this compound to synthesize m-terphenyls. rsc.org Acetic acid has also been employed as a Brønsted acid in conjunction with other catalysts for the synthesis of tetrazole derivatives from arylamines, sodium azide (B81097), and TEOF. jsynthchem.com
Key Research Findings:
Acetalization: Carbonyl compounds can be converted to their corresponding acetals with excellent yields using trialkyl orthoformates in the presence of a catalytic amount of a Brønsted acid. rsc.org
Synthesis of O-ethyl thioformate: Sulfuric acid, acting as a Brønsted acid catalyst, facilitates the condensation of TEOF with hydrogen sulfide (B99878) gas to produce O-ethyl thioformate under solvent-free conditions. rsc.org
Cyclocondensation Reactions: In the presence of a catalytic amount of TfOH, various alkyl-substituted acetophenones react with this compound to form a series of m-terphenyls through a tandem cyclocondensation process. rsc.org
Heterogeneous Catalysis (e.g., Immobilized Sulfuric Acid on Silica (B1680970) Gel)
Heterogeneous catalysts offer advantages such as ease of separation and reusability. A notable example is the use of sulfuric acid immobilized on silica gel (H₂SO₄–SiO₂) for the N-formylation of amines with this compound. a-z.lumdpi.comnih.govdntb.gov.ua
This method provides a simple, green, and highly efficient protocol for the synthesis of formamides. The reactions are typically performed in refluxing this compound, and the desired products are obtained in high to excellent yields within a short reaction time. a-z.lumdpi.comnih.gov The catalyst can be recovered and reused without a significant loss in its catalytic activity. a-z.lumdpi.com The use of this solid acid catalyst has been shown to be effective for a wide range of aromatic, heteroaromatic, aliphatic, and cyclic primary and secondary amines. mdpi.com
Key Research Findings:
N-Formylation of Amines: A variety of primary and secondary amines undergo efficient N-formylation with TEOF in the presence of H₂SO₄–SiO₂. mdpi.com
High Yields and Short Reaction Times: The protocol affords formamides in yields ranging from 70-96% with reaction times between 4 minutes and 2 hours. mdpi.com
Catalyst Reusability: The H₂SO₄–SiO₂ catalyst can be recycled with no significant decrease in its efficiency. a-z.lumdpi.com
Interactive Data Table: N-Formylation of Amines using H₂SO₄–SiO₂
| Substrate | Reaction Time | Yield (%) | Ref. |
| Aniline | 4 min | 96 | mdpi.com |
| p-Toluidine | 6 min | 95 | mdpi.com |
| Benzylamine | 10 min | 92 | mdpi.com |
| Piperidine | 15 min | 88 | mdpi.com |
Supramolecular Catalysis
Supramolecular chemistry, which focuses on non-covalent interactions, has provided novel approaches to catalysis. tandfonline.com In the context of this compound, supramolecular hosts have been shown to catalyze its hydrolysis in basic solutions, a reaction that is otherwise extremely slow. researchgate.netosti.gov
Host-Guest Chemistry in Catalysis
A highly charged, water-soluble metal-ligand assembly with a hydrophobic inner cavity can act as a supramolecular host for this compound. researchgate.netosti.gov This host encapsulates the neutral TEOF molecule, creating a unique microenvironment that facilitates its hydrolysis. osti.govescholarship.org The encapsulation is driven by the hydrophobic effect. osti.gov
The mechanism involves the neutral orthoformate entering the host to form a host-guest complex. researchgate.netosti.gov Inside the cavity, the substrate is protonated, likely by a water molecule, which is the rate-limiting step. osti.gov This is followed by hydrolysis to generate a formate (B1220265) ester, which is then ejected from the host and further hydrolyzed in the basic solution to the formate anion. osti.gov The anionic product is repelled by the highly anionic host, preventing product inhibition and allowing for catalytic turnover. osti.govescholarship.org
Rate Enhancements and Specificity Factors
The encapsulation of this compound within the supramolecular host leads to significant rate accelerations for its hydrolysis in basic solution. researchgate.netnih.gov Rate accelerations of up to 890-fold have been observed. researchgate.netnih.govosti.gov The catalysis follows Michaelis-Menten kinetics, exhibiting substrate saturation and competitive inhibition by strongly binding guests, which confirms that the reaction occurs within the host's cavity. researchgate.netosti.gov
The specificity factor (kcat/KM) provides a measure of how efficiently the catalyst converts the substrate to the product. For this compound, the specificity constant was determined to be 0.37 M⁻¹s⁻¹. osti.govresearchgate.net Comparing this to other orthoformates, such as triisopropyl orthoformate (0.50 M⁻¹s⁻¹), reveals that the latter is hydrolyzed more efficiently by this particular supramolecular host. osti.govresearchgate.net The size of the orthoformate is a critical factor, as substrates larger than the host's cavity, like tripentyl orthoformate, are not hydrolyzed. osti.govescholarship.org
Key Research Findings:
Significant Rate Acceleration: The hydrolysis of this compound is accelerated by a factor of 560 in the presence of the supramolecular host in basic solution. researchgate.netnih.govresearchgate.net
Michaelis-Menten Kinetics: The catalyzed reaction follows Michaelis-Menten kinetics, with a Vmax of 1.79 x 10⁻⁵ M s⁻¹ and a KM of 21.5 mM for this compound. osti.gov
Substrate Specificity: The host exhibits size selectivity, effectively catalyzing the hydrolysis of smaller orthoformates while being inactive towards larger ones. osti.govescholarship.org
Interactive Data Table: Kinetic Parameters for Supramolecular Catalyzed Hydrolysis of Orthoformates
| Substrate | Rate Acceleration (kcat/kuncat) | Specificity Factor (kcat/KM) (M⁻¹s⁻¹) | Ref. |
| This compound | 560 | 0.37 | nih.govosti.govresearchgate.net |
| Triisopropyl orthoformate | 890 | 0.50 | nih.govosti.govresearchgate.net |
Role in Reaction Completion and Yield Enhancement
This compound (TEOF) plays a crucial role as a dehydrating agent in various chemical syntheses, where it is used to drive reactions toward completion and enhance product yields. penpet.com Many equilibrium-limited reactions, such as esterification and acetalization, produce water as a byproduct. organic-chemistry.orgatamanchemicals.com According to Le Chatelier's principle, the removal of this water shifts the equilibrium to favor the formation of products.
TEOF accomplishes this by reacting with the water generated during the reaction to form stable, non-interfering byproducts, ethanol and ethyl formate. atamanchemicals.com This process effectively removes water from the reaction mixture, thereby driving the equilibrium forward. organic-chemistry.orgatamanchemicals.com This makes it a valuable reagent for improving the efficiency of syntheses that are otherwise reversible or incomplete. penpet.comrsc.org
A key application is in esterification, where TEOF added to the reaction mixture helps to complete the conversion of carboxylic acids and alcohols into esters. atamanchemicals.com Similarly, in the formation of acetals from carbonyl compounds and alcohols, orthoformates are used as dehydrating agents to drive the reaction, which would otherwise be in equilibrium. organic-chemistry.org
The effectiveness of TEOF in enhancing yield is demonstrated in the synthesis of ethyl-p-hydroxybenzoate. A study found that optimizing the molar ratio of the reactants was key to maximizing the conversion.
| Reactant | Molar Ratio | Resulting Conversion |
| p-hydroxybenzoic acid | 1 | 88.4% |
| This compound | 3 | 88.4% |
Data sourced from a study on the synthesis of ethyl-p-hydroxybenzoate.
By acting as an efficient water scavenger, this compound ensures that reversible reactions proceed to completion, leading to significantly higher yields of the desired product and minimizing the need for extensive purification to remove unreacted starting materials. fiveable.me
Analytical and Computational Methodologies in Teof Research
Spectroscopic Characterization of TEOF Reactions and Products
Spectroscopic methods are indispensable for the real-time monitoring of reactions involving TEOF and for the structural elucidation of the resulting products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying reactions involving triethyl orthoformate. dntb.gov.uarsc.orgrsc.org Both ¹H and ¹³C NMR are crucial for confirming the structures of products formed in reactions where TEOF is a reactant. For instance, in the synthesis of various heterocyclic compounds, NMR data provides definitive evidence of the final molecular structure. dntb.gov.uarsc.orgrsc.orgmdpi.comtandfonline.com The technique is also used to monitor reaction progress and identify byproducts. In multicomponent reactions, such as those involving diamines and diethyl phosphite, NMR is used to identify the formation of both mono- and di-substituted products. mdpi.com
The chemical shifts observed in ¹H and ¹³C NMR spectra are characteristic of the local electronic environment of the nuclei. For TEOF, the proton of the central CH group typically appears as a singlet, while the ethoxy groups give rise to a quartet and a triplet. chemicalbook.com These signature peaks can be monitored to track the consumption of TEOF during a reaction. In studies of E/Z isomerization of products derived from TEOF, 2D NMR experiments like HSQC and HMBC are employed to assign the configuration of the isomers. dntb.gov.uanih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | CH | ~5.16 | Singlet |
| ¹H | OCH₂ CH₃ | ~3.61 | Quartet |
| ¹H | OCH₂CH₃ | ~1.23 | Triplet |
| ¹³C | C H | ~112.5 | - |
| ¹³C | OC H₂CH₃ | ~59.5 | - |
| ¹³C | OCH₂C H₃ | ~15.1 | - |
Data sourced from representative spectra and may vary based on solvent and experimental conditions. chemicalbook.com
Chromatographic Analysis
Chromatographic techniques are essential for separating and identifying the components of complex reaction mixtures generated from TEOF.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the volatile derivatives produced in reactions with TEOF. mdpi.comunive.itresearchgate.net TEOF is often used as a derivatizing agent to increase the volatility of compounds like carboxylic acids, converting them into their corresponding ethyl esters, which are more amenable to GC analysis. researchgate.net This approach is valuable for quantifying byproducts and identifying side reactions, such as ester hydrolysis or dimerization.
In the synthesis of new glycerol (B35011) derivatives, for example, GC-MS is used to isolate and characterize the products formed from the reaction of glycerol with trimethyl orthoformate. mdpi.comunive.it The mass spectrometer provides molecular weight and fragmentation data that, combined with the retention time from the gas chromatograph, allows for confident identification of the compounds. nih.gov The technique is also employed to monitor the completion of reactions before proceeding with product isolation. rsc.org
Computational Chemistry Studies
Computational methods offer deep insights into the energetics and mechanisms of reactions involving TEOF, complementing experimental findings.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, reaction mechanisms, and properties of molecules involving TEOF. nih.govarkat-usa.orgbohrium.comrsc.orgnih.gov DFT calculations can map transition states in formylation reactions to identify rate-limiting steps. This method has been applied to study the synthesis of various compounds, including hexahydroquinolines and tetrazoles, providing insights into the reaction pathways. arkat-usa.orgrsc.orgnih.gov
By calculating the energies of reactants, intermediates, transition states, and products, DFT helps to elucidate plausible reaction mechanisms. rsc.orgnih.gov For instance, in the synthesis of β-enaminonitriles, DFT simulations support the proposed mechanistic pathway by optimizing the structures of intermediates. rsc.orgnih.gov Furthermore, DFT is used to calculate properties like HOMO-LUMO energy gaps, which relate to the chemical reactivity of the molecules. rsc.orgnih.gov
The Empirical Valence Bond (EVB) method is a computational technique used to model chemical reactions in condensed phases, such as in solution. nih.govacs.orgresearchgate.net It is particularly useful for studying reaction mechanisms and calculating activation free energies. The EVB approach has been employed to investigate the hydrolysis of orthoformates, including TEOF, within supramolecular cages. nih.govacs.orgresearchgate.net
In these studies, the EVB method models the reaction by mixing diabatic states (reactant and product states) to construct a potential energy surface for the reaction. nih.gov This allows for the simulation of the reaction pathway and the determination of the free energy barrier. For the hydrolysis of TEOF, EVB calculations have shown that the catalytic effect of a supramolecular host arises from the electrostatic stabilization of the transition state. nih.gov This approach has been instrumental in providing a quantitative understanding of catalysis in these systems. nih.govacs.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound (TEOF) research, molecular docking simulations are not typically performed on TEOF itself, owing to its role as a small, reactive building block. Instead, this methodology is extensively applied to the larger, more complex heterocyclic compounds synthesized using TEOF as a key reagent. These simulations are instrumental in rationalizing the biological activity of these TEOF-derived molecules and guiding the design of new, more potent therapeutic agents.
The general process involves preparing the three-dimensional structures of both the ligand (the synthesized compound) and the target protein, often a receptor or an enzyme. The protein structure is typically obtained from crystallographic data from repositories like the Protein Data Bank (PDB). The simulation software then explores a vast number of possible binding poses of the ligand within the active site of the protein, evaluating the "fitness" of each pose using a scoring function. This function estimates the binding affinity, often expressed as a binding energy in kcal/mol, with more negative values indicating a stronger, more favorable interaction.
For instance, in studies of novel anticancer agents synthesized from TEOF, molecular docking is used to elucidate how these compounds interact with target proteins like the Mcl-1 enzyme, an anti-apoptotic protein. Researchers compare the binding energies and interaction modes of the synthesized compounds with known inhibitors or co-crystallized ligands to validate their potential. Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and other non-covalent forces with specific amino acid residues in the active site, such as HIS A 594 or SER C 217. nih.gov These insights help to build Structure-Activity Relationship (SAR) models, which correlate the chemical structure of a molecule with its biological activity.
The results of these simulations are often presented in data tables that compare the binding affinities and root-mean-square deviation (RMSD) values for a series of compounds, providing a clear quantitative basis for evaluating their potential as drug candidates.
Interactive Data Table: Example of Molecular Docking Results for TEOF-Derived Compounds
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Thiosemicarbazide Derivative | Mcl-1 Enzyme | -8.97 | Not Specified | |
| Thiazolidinone Derivative | Mcl-1 Enzyme | -8.90 | Not Specified | |
| Co-crystallized Ligand (LC3) | Mcl-1 Enzyme | -8.74 | Not Specified | |
| 5-nitropyridin-2-yl Derivative | α-chymotrypsin | Not Specified | SER C 217, GLY C 216, SER C 190 | nih.gov |
Analysis of Transition States and Free Energy Profiles
The analysis of transition states and free energy profiles is a powerful computational approach used to understand the reaction mechanisms and kinetics of chemical processes involving TEOF. This is particularly relevant for its hydrolysis, a fundamental reaction that is often subject to catalysis. These studies provide a detailed picture of the energy landscape of a reaction, identifying the highest energy point (the transition state) that reactants must overcome to become products. The energy required to reach this point is known as the activation energy or activation barrier.
Computational methods such as Density Functional Theory (DFT) and the Empirical Valence Bond (EVB) approach are employed to model these reactions. nih.gov The EVB method, for example, describes the reacting system in terms of diabatic states which are then mixed to evaluate the free energy of the ground state along the reaction coordinate. nih.gov This is often combined with Free Energy Perturbation (FEP) and Umbrella Sampling (FEP/US) techniques to calculate the free energy profile and the activation barriers. nih.gov
A key area of research has been the acid-catalyzed hydrolysis of TEOF. In bulk solution, this reaction is understood to proceed via an A-1 mechanism, where the orthoformate is rapidly protonated in a pre-equilibrium step, followed by a rate-limiting decomposition of the protonated substrate. osti.gov However, computational and experimental studies of TEOF hydrolysis within a supramolecular host have revealed a shift in the mechanism to an A-SE2 type. osti.gov In this mechanism, the proton transfer from a protonated water molecule to the encapsulated TEOF becomes the rate-limiting step, which is reflected in a different transition state structure and energy. osti.gov
Calculations provide quantitative data on the energetics of these processes. For the uncatalyzed hydrolysis of TEOF at 50°C and pH 11, the apparent activation free energy (Δg app ≠) has been determined to be 26.1 kcal/mol. nih.gov In contrast, computational studies of the catalyzed reaction within a supramolecular host have calculated significantly lower activation barriers, explaining the observed rate accelerations of up to 560-fold. nih.govresearchgate.net These simulations can dissect the contributions to the catalytic effect, such as the stabilization of the transition state by the host environment. nih.gov
Interactive Data Table: Kinetic and Thermodynamic Parameters for TEOF Hydrolysis
| Parameter | Condition | Value | Unit | Reference |
|---|---|---|---|---|
| kuncat (Uncatalyzed Rate) | 50°C, pH 11 | 1.44 x 10-5 | s-1 | researchgate.netosti.gov |
| Δgapp≠ (Apparent Activation Free Energy) | 50°C, pH 11 | 26.1 | kcal/mol | nih.gov |
| kcat (Catalyzed Rate) | Supramolecular Host 1, 50°C | 8.06 x 10-3 | s-1 | researchgate.netosti.gov |
| KM (Michaelis Constant) | Supramolecular Host 1, 50°C | 21.5 | mM | researchgate.netosti.gov |
| Rate Acceleration (kcat/kuncat) | Supramolecular Host 1 | 560 | - | researchgate.netosti.gov |
| ΔgSH+≠ (Activation Barrier of Protonated Substrate) | 25°C | 6.9 | kcal/mol | nih.gov |
Advanced Research Directions and Future Perspectives
Development of Novel Catalytic Systems
The pursuit of more efficient and environmentally benign synthetic methods has driven significant research into new catalysts for reactions involving triethyl orthoformate. These efforts are aimed at reducing reaction times, lowering energy consumption, and facilitating easier product purification.
A key focus in modern catalysis is the development of sustainable and reusable catalysts to minimize waste and cost. uab.cat In reactions utilizing this compound, several heterogeneous and recyclable catalytic systems have been successfully employed.
For instance, boron sulfuric acid has been demonstrated as a recyclable and effective catalyst for the synthesis of pyrimidine (B1678525) derivatives under solvent-free conditions, allowing for catalyst reuse and achieving good yields in shorter reaction times. mdpi.com In the synthesis of 1-substituted-1H-tetrazole derivatives, zinc sulfide (B99878) (ZnS) nanoparticles have been used as a new heterogeneous catalyst that can be recovered and reused. mdpi.com Another approach involved using Fe3O4/HT-NH2-CuII as a heterogeneous catalyst for the synthesis of 1-aryl 1H-tetrazole derivatives in water. mdpi.com
Other notable examples include the use of nanoporous TiO2 containing an ionic liquid bridge for the synthesis of N,N′-diarylformamidines and silver oxide as a reusable catalyst for producing 1-aryl 1H-tetrazole derivatives with high yields. mdpi.com Research has also shown that a tetraarylstibonium salt can be an effective catalyst for the protection of carbonyls to acetals using this compound, with the catalyst being recycled and reused for up to six runs without a significant loss in activity. rsc.org
Table 1: Examples of Sustainable and Recyclable Catalysts in this compound Reactions
| Catalyst | Reaction Type | Key Advantages |
|---|---|---|
| Boron Sulfuric Acid | Synthesis of pyrimidine derivatives | Reusable, shorter reaction time (2h), good yields (70-86%). mdpi.com |
| Zinc Sulfide (ZnS) Nanoparticles | Synthesis of 1-substituted-1H-tetrazoles | Heterogeneous, reusable, effective under microwave irradiation. mdpi.comresearchgate.net |
| Fe3O4/HT-NH2-CuII | Synthesis of 1-aryl 1H-tetrazole derivatives | Heterogeneous, effective in water as a solvent. mdpi.com |
| Nanoporous TiO2 with Ionic Liquid | Synthesis of N,N′-diarylformamidines | Catalyst reuse, short reaction times, solvent-free conditions. mdpi.com |
| Silver Oxide (Ag2O) | Synthesis of 1-aryl 1H-tetrazole derivatives | Reusable, high yields (85-93%), short reaction time (30-50 min). mdpi.com |
| Tetraarylstibonium Salt | Protection of carbonyls to acetals | Recyclable for up to 6 runs without loss of activity. rsc.org |
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The use of microwave assistance in reactions with this compound has been extensively explored.
A notable application is the three-component, microwave-assisted reaction of this compound with cyclic secondary amines and 5-aminopyrazoles for the synthesis of N-pyrazolylformamidines. mdpi.com Similarly, the synthesis of 1-substituted-1H-tetrazole derivatives from primary amines, this compound, and sodium azide (B81097) is significantly promoted by microwave irradiation in the presence of zinc sulfide nanoparticles as a recyclable catalyst. mdpi.comresearchgate.net This method offers excellent yields (73–88%) in a much shorter reaction time (20 min). mdpi.com
The synthesis of aminomethylene bisphosphonates via the one-pot reaction of aryl/heteroaryl amines, this compound, and diethyl phosphite is also efficiently achieved under microwave irradiation using CuO nanoparticles as a catalyst. mdpi.com A practical, solvent- and catalyst-free method for synthesizing (aminomethylene)bisphosphine oxides involves the microwave-assisted condensation of primary amines, this compound, and diphenylphosphine oxide. nih.gov
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Bisphosphonate Synthesis
| Method | Conditions | Reaction Time | Yield |
|---|---|---|---|
| Microwave Irradiation | Alumina solid support (Al2O3), 490 W | 12 min | 82-90% |
| Conventional Thermal Heating | 90 °C | 3-4 h | 30-58% |
Data for the one-pot, three-component synthesis of amino methylene (B1212753) bisphosphonates. rsc.org
Exploration of New Reaction Media
Parallel to catalyst development, research into alternative reaction media aims to reduce or eliminate the use of volatile and toxic organic solvents, a core principle of green chemistry.
Conducting reactions under solvent-free or "neat" conditions is highly desirable as it simplifies workup procedures, reduces waste, and can often increase reaction rates. Numerous synthetic procedures involving this compound have been successfully adapted to solvent-free conditions.
Examples include the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles through the condensation of this compound with substituted amino aromatics, which can proceed in the absence of a solvent. mdpi.com An efficient and environmentally friendly method for synthesizing 4-disubstituted quinazolines from 2-aminoaryl ketones and this compound is performed under solvent- and catalyst-free conditions at 100 °C, providing high yields (88–94%). mdpi.com Furthermore, a novel, metal-free synthesis of m-terphenyls has been reported through the tandem cyclocondensation of aryl methyl ketones with this compound under solvent-free conditions. rsc.org The synthesis of various heterocyclic compounds, such as N,N′-diarylformamidines and 1-substituted-1H-tetrazoles, has also been achieved under solvent-free conditions, often coupled with microwave irradiation to enhance efficiency. mdpi.com
While orthoesters are generally susceptible to hydrolysis, exploring their reactivity in aqueous media is a significant research frontier due to water's environmental and economic benefits. osti.gov Although challenging, some catalytic systems have enabled reactions of this compound in water. For the synthesis of 1-aryl 1H-tetrazole derivatives, a heterogeneous Fe3O4/HT-NH2-CuII catalyst was reported to function effectively with water as the solvent. mdpi.com The purification of products from the three-component reaction of diamines with this compound and diethyl phosphite involves washing with water, indicating product stability in aqueous environments during workup. nih.gov Furthermore, fundamental studies on the hydrolysis of this compound in aqueous solutions, catalyzed by supramolecular hosts, provide insights into its behavior and mechanism in water, which could pave the way for more controlled synthetic applications in the future. osti.gov
Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can serve as both the solvent and catalyst in chemical reactions. In the context of this compound chemistry, iodine has been used as a catalyst in an ionic liquid for the synthesis of pyrazolo[5,1-b]quinazoline moieties. mdpi.com Brønsted acidic ionic liquids have also been shown to be highly effective catalysts for the reaction between glycerol (B35011) and trimethyl orthoformate, a related orthoester. mdpi.comunive.it Additionally, trialkyl orthoformates, including this compound, are themselves used as reagents in a one-pot, water-free method for synthesizing ionic liquids. google.com
Expanding Applications in Pharmaceutical and Agrochemical Synthesis
This compound (TEOF) is a versatile chemical intermediate with significant and expanding applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. nbinno.comtriveniinterchem.com Its utility as a formylating and alkylating agent makes it indispensable in building the molecular frameworks of numerous commercial products. nbinno.com The purity of TEOF is a critical factor, as it directly influences the safety and efficacy of the final drug products. nbinno.com
TEOF plays a crucial role as a reagent and intermediate in the manufacturing of a wide range of pharmaceuticals. triveniinterchem.comchemimpex.com It is frequently employed in the synthesis of antibiotics, such as cephalo-type antibiotics and pipemidic acid, as well as vitamins. nbinno.comatamanchemicals.com One of its key functions in multi-step synthesis is to act as a protecting group for aldehydes and ketones, which allows for selective reactions at other parts of a complex molecule. triveniinterchem.comchemimpex.com This protective capability streamlines synthetic pathways, leading to more efficient processes and higher yields of the final API. chemimpex.com
Table 1: Selected APIs Synthesized Using this compound
| API Category | Specific Examples | Role of this compound |
|---|---|---|
| Antimalarials | Chloroquine, Quinoper | Intermediate in synthesis chemicalbook.com |
| Antibiotics | Cephalo-type antibiotics, Pipemidic acid | Synthetic reagent atamanchemicals.com |
A significant application of this compound is as a key raw material in the synthesis of antimalarial drugs. chemicalbook.com It serves as a critical intermediate for producing compounds such as chloroquine and quinoper. chemicalbook.comgoogle.comgoogle.com The development of effective antimalarial agents remains a global health priority, and the availability of versatile building blocks like TEOF is essential for this research.
Research has also explored the anticancer properties of various antimalarial drugs. nih.gov Studies have shown that artemisinin and its derivatives, as well as other antimalarials, possess anticancer activity through various mechanisms, including the induction of apoptosis and the arrest of the cell cycle. nih.gov While TEOF is directly involved in synthesizing antimalarial precursors like chloroquine, its role in anticancer agent development is primarily linked through the dual-activity of these resulting compounds. chemicalbook.comnih.gov Some research has focused on repurposing anticancer drugs for malaria treatment, highlighting the overlapping biochemical pathways targeted by both classes of drugs. mesamalaria.org
The agrochemical sector relies heavily on this compound for the synthesis of various pesticides to ensure crop protection and animal health. nbinno.comindustryarc.com It is a precursor for a range of products, including insecticides, herbicides, and fungicides. industryarc.com The use of TEOF in this sector contributes to improving agricultural productivity by controlling pests and weeds that can damage crops. industryarc.com
Notable agrochemicals produced using this compound as an intermediate include the acaricide Amitraz and the herbicide Pyrazosulfuron-ethyl. nbinno.comchemicalbook.com Its application extends to the synthesis of a new generation of more effective and environmentally conscious agrochemicals. nbinno.com
Table 2: Agrochemicals Synthesized Using this compound
| Agrochemical Type | Specific Compound |
|---|---|
| Acaricide/Insecticide | Amitraz nbinno.comchemicalbook.comgoogle.comgoogle.com |
| Herbicide | Pyrazosulfuron-ethyl nbinno.comchemicalbook.comgoogle.com |
| Herbicide | Halosulfuron-methyl google.comgoogle.com |
| Herbicide | Azimsulfuron google.comgoogle.com |
| Fungicide | Azoxystrobin atamanchemicals.comgoogle.com |
Biological Research Applications
Beyond large-scale chemical manufacturing, orthoesters like this compound are valuable tools in various domains of biological and chemical research, including biochemistry and supramolecular chemistry. rsc.org
This compound serves as a model substrate for studying catalytic mechanisms that mimic enzyme activity. Research into the hydrolysis of TEOF within water-soluble, self-assembled supramolecular hosts has provided insights into enzyme-like catalysis. osti.gov In these synthetic systems, the hydrolysis of this compound follows Michaelis-Menten kinetics, a hallmark of enzyme-catalyzed reactions. osti.govresearchgate.net
Kinetic analysis of this reaction allows researchers to determine key parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (KM). researchgate.net By studying the solvent isotope effects and activation parameters, scientists can deduce the reaction's transition state and rate-limiting steps, comparing them to known enzymatic pathways. osti.gov For instance, the hydrolysis of TEOF in a specific supramolecular cage was found to proceed through an A-SE2 mechanism, which differs from its typical hydrolysis in an aqueous solution, demonstrating how a confined environment can alter reaction pathways, much like an enzyme's active site. osti.gov
Table 3: Michaelis-Menten Parameters for Orthoformate Hydrolysis in a Supramolecular Host
| Substrate | Vmax (M s⁻¹) | KM (mM) | kcat (s⁻¹) |
|---|---|---|---|
| This compound | 1.79 x 10⁻⁵ | 21.5 | 8.06 x 10⁻³ |
Data derived from studies of orthoformate hydrolysis catalyzed by a supramolecular host, illustrating its use in modeling enzyme kinetics. researchgate.net
While this compound is extensively used in studying enzyme kinetics and reaction mechanisms, its direct application in the structural analysis of proteins is not prominently detailed in current research literature. The study of enzyme mechanisms focuses on the functional aspects of proteins—how they catalyze reactions—rather than determining their three-dimensional atomic structure. osti.govresearchgate.net Fields like biochemistry and medicinal chemistry utilize orthoesters for various syntheses and functional studies, but their role as a primary tool in techniques like X-ray crystallography or NMR spectroscopy for protein structure elucidation is not established. rsc.org
Investigation of Structure-Activity Relationships (SAR) in TEOF-derived Compounds
This compound (TEOF) serves as a versatile C1 building block in the synthesis of diverse heterocyclic compounds, which are subsequently evaluated for their biological activities. The investigation of Structure-Activity Relationships (SAR) is crucial in medicinal chemistry to understand how the chemical structure of these TEOF-derived molecules correlates with their biological efficacy, guiding the design of more potent and selective therapeutic agents.
A significant area of research involves the synthesis of quinazoline (B50416) derivatives, a scaffold known for its wide range of pharmacological activities, including anticancer properties. researchgate.net TEOF is instrumental in the one-pot synthesis of these compounds. For instance, in the development of novel inhibitors for specific biological targets like kinases, SAR studies are performed on synthesized libraries of quinazoline analogues. mdpi.com These studies systematically modify different parts of the molecule to identify key structural features essential for activity. Common modifications include altering substituent groups on the quinazoline core or changing the length and nature of side chains. mdpi.com
Key findings from SAR studies on TEOF-derived heterocyclic compounds often reveal critical insights:
Importance of Specific Functional Groups : The presence and position of certain functional groups, such as a secondary amine or a halogen atom capable of forming halogen bonds, can dramatically influence the biological activity of the compound. mdpi.com
Influence of Chain Length : The length of a linker or chain between different parts of the molecule can significantly impact potency. For example, studies have shown that an increased chain length between a secondary amine and a phenyl group can enhance activity. mdpi.com
Stereochemistry : The spatial arrangement of atoms can be critical. In reactions involving chiral substrates like diaminocyclohexanes, the stereochemistry of the starting material is often retained in the final product, which can have profound implications for biological recognition and activity. nih.gov
Another important class of compounds synthesized using TEOF for biological evaluation is bisphosphonates. A three-component reaction involving diamines, this compound, and diethyl phosphite yields aminomethylenebisphosphonic acids. nih.gov These compounds are screened for activities such as anti-proliferative and antiosteoporotic effects. The SAR studies in this context explore how the nature of the diamine backbone (e.g., aromatic vs. aliphatic, cyclic vs. acyclic) influences the final biological properties. For example, reactions using different isomers of diaminocyclohexane (1,2-, 1,3-, and 1,4-diamines) lead to structurally distinct bisphosphonates, allowing for a systematic evaluation of how the relative positioning of the bisphosphonic acid groups affects their therapeutic potential. nih.gov
The table below summarizes exemplary findings from SAR studies on compounds derived from this compound.
| Compound Class | Synthetic Precursor | Key SAR Findings | Biological Target/Activity |
| Quinazolinamines | 2-Aminobenzamides | A secondary amine is crucial for activity; increased chain length (n≥2) between the amine and phenyl group boosts potency; a 4'-halogen is beneficial. mdpi.com | Kinase Inhibition mdpi.com |
| N,N'-Diarylformamidines | Amines | The nature of substituents on the aryl rings influences the compound's electronic properties and biological interactions. mdpi.com | Various, including antimicrobial mdpi.com |
| Aminomethylenebisphosphonates | Diamines | The stereochemistry and substitution pattern of the diamine backbone (e.g., cyclohexane-1,3-diamine vs. cyclohexane-1,2-diamine) dictates the structure and biological activity of the final product. nih.gov | Anti-proliferative, Antiosteoporotic nih.gov |
These SAR studies are fundamental to transforming initial "hit" compounds, often discovered through screening of TEOF-derived libraries, into highly optimized "lead" molecules for further drug development.
Advanced Mechanistic Investigations and Theoretical Modeling
Understanding the reaction mechanisms involving this compound is essential for optimizing synthetic protocols and expanding its applications. Advanced mechanistic investigations combine experimental studies with theoretical modeling to provide a detailed picture of reaction pathways, transition states, and intermediates.
Experimental approaches to elucidating mechanisms often involve kinetic studies and the isolation or spectroscopic detection of intermediates. For example, in the reaction of TEOF with amines, proposed mechanisms often involve the initial nucleophilic addition of the amine to TEOF, leading to the formation of an imine intermediate with the loss of ethanol (B145695) molecules. mdpi.com In cascade reactions, such as the dimerization of 2-aminobenzonitrile facilitated by TEOF, the proposed mechanism involves the attack of one amine molecule on an imidate formed from another amine molecule and TEOF. mdpi.com
Theoretical and computational chemistry have become powerful tools for probing reaction mechanisms at the molecular level. rsc.org Although many detailed computational studies focus on the simpler analogue, trimethyl orthoformate (TMOF), the principles are directly applicable to TEOF. These studies typically use quantum mechanics methods, such as Density Functional Theory (DFT), to map the potential energy surface (PES) of a reaction. researchgate.net
Key aspects explored through theoretical modeling include:
Reaction Pathways : Computational studies can compare different possible reaction routes, such as distinguishing between pathways involving different intermediates. For instance, in the reaction of TEOF with a nucleophile, modeling can determine the most energetically favorable sequence of addition and elimination steps. mdpi.com
Kinetic Parameters : Based on the calculated PES, temperature-dependent rate coefficients and branching ratios for competing reaction pathways can be determined using theories like the conventional transition state theory (TST). researchgate.net For example, theoretical studies on the atmospheric reaction of TMOF with OH radicals have calculated individual rate coefficients for H-abstraction from different sites on the molecule. researchgate.net
The table below outlines common approaches used in the mechanistic investigation of reactions involving orthoesters like TEOF.
| Investigation Method | Focus | Key Insights Provided | Example Application |
| Experimental | |||
| Kinetic Studies | Reaction rates and order | Determination of rate-determining steps; validation of proposed mechanisms. | Studying the acid-catalyzed formation of acetals from TEOF and alcohols. |
| Intermediate Trapping/Spectroscopy | Identification of transient species | Direct evidence for proposed intermediates (e.g., imines, imidates). mdpi.com | Identifying the imidate intermediate in the reaction of TEOF with 2-aminobenzonitrile. mdpi.com |
| Isotopic Labeling | Tracking atoms through a reaction | Unambiguous determination of bond-forming and bond-breaking events. | Confirming the origin of the formyl carbon in the Bodroux-Chichibabin aldehyde synthesis. |
| Theoretical/Computational | |||
| Potential Energy Surface (PES) Mapping | Energy profile of the reaction | Identification of intermediates, transition states, and energetically favorable pathways. researchgate.net | Modeling the reaction of TMOF with OH radicals to find the lowest energy path. researchgate.net |
| Transition State Theory (TST) | Calculation of reaction rates | Prediction of temperature-dependent rate coefficients and kinetic isotope effects. researchgate.net | Calculating the overall rate coefficient for the TMOF + OH reaction at various temperatures. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating atomic motion over time | Understanding the role of solvent effects and conformational dynamics in the reaction mechanism. | Analyzing the role of solvent molecules in stabilizing intermediates in TEOF reactions. |
Through the synergy of these advanced experimental and theoretical methods, a comprehensive understanding of the reactivity of this compound is achieved, enabling chemists to better control and exploit its synthetic potential.
Environmental and Safety Considerations in Research and Production
Green Chemistry Initiatives and Sustainable Practices
The production and application of triethyl orthoformate are increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use renewable feedstocks. mdpi.com One significant area of progress is the development of one-pot synthesis reactions that utilize this compound. mdpi.com These reactions are advantageous because they combine multiple steps into a single procedure, which reduces the need for separating and purifying intermediate compounds, thereby saving time, energy, and materials, and minimizing waste generation. mdpi.com
Several eco-friendly methods for synthesizing various chemical compounds using this compound have been described, noting benefits such as the reusability of catalysts, short reaction times, and high yields under solvent-free conditions. mdpi.com
Innovations in the synthesis of this compound itself also reflect green chemistry principles. A method has been described that uses a dehydrating agent to significantly reduce moisture in the synthesis process. atamanchemicals.com This improvement minimizes the loss of product during separation, thereby reducing raw material waste and industrial energy consumption, making the method suitable for large-scale industrial production. atamanchemicals.com Another patented synthetic process emphasizes controlling the reaction's pH and utilizing a scientific washing method that allows for the reuse of the azeotropic agent, leading to higher purity, less raw material consumption, and greater efficiency. atamanchemicals.comgoogle.com
Furthermore, a synthetic route starting from ethyl formate (B1220265) and sodium ethoxide has been proposed as a greener alternative to traditional methods involving chloroform (B151607). google.com This approach avoids the generation of large quantities of solid sodium chloride waste, a significant environmental issue associated with the chloroform-based process. google.comgoogle.com
Management of Waste Products and By-products
The management of waste is a critical aspect of the production and use of this compound. Traditional synthesis methods generate specific by-products that require careful management. The reaction of sodium ethoxide with chloroform, for instance, produces sodium chloride and hydrogen gas. wikipedia.org While sodium chloride is a stable salt, its disposal in large quantities can be problematic. google.com
In its application as a reagent, such as in esterification reactions, this compound reacts with the by-product water to form ethanol (B145695) and ethyl formate, which are relatively benign and can often be removed as low-boiling-point components. wikipedia.org
Safety Protocols in Handling and Storage for Research
Due to its chemical properties, strict safety protocols are required for the handling and storage of this compound in a research setting. It is a flammable liquid and vapor, necessitating that it be kept away from heat, sparks, open flames, and other ignition sources. chemicalbook.comechemi.comlobachemie.com
Key safety measures for handling and storage are summarized below:
| Precaution Category | Specific Protocols |
| Ventilation & Handling | Use only in a well-ventilated area or outdoors. atamanchemicals.com Avoid breathing in vapors or mist. chemicalbook.com |
| Personal Protective Equipment (PPE) | Wear protective gloves, tightly fitting safety goggles or face protection, and flame-retardant, impervious clothing. atamanchemicals.comechemi.com For situations where exposure limits may be exceeded, a full-face respirator is recommended. echemi.com |
| Fire & Explosion Prevention | All equipment must be grounded and bonded to prevent static electricity discharge. atamanchemicals.comechemi.com Use only non-sparking tools and explosion-proof electrical equipment. echemi.com |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. chemicalbook.comechemi.com Keep containers tightly closed and sealed. chemicalbook.com It is moisture-sensitive and should be protected from water. atamanchemicals.com |
| Incompatible Materials | Avoid contact with acids and strong oxidizing agents, with which it can react violently. atamanchemicals.comchemicalbook.com |
| Spill Management | In case of a spill, prevent it from entering drains. chemicalbook.com Contain and absorb the spill with non-combustible material (e.g., sand, earth) and place it in a container for disposal according to local regulations. chemicalbook.com |
Environmental Fate and Behavior in Research Contexts
The environmental behavior of this compound is largely dictated by its reactivity with water. It is slightly soluble in water but also decomposes in its presence. atamanchemicals.comnoaa.gov This hydrolysis is a key process in its environmental degradation. Research indicates that runoff from fire control or dilution water containing the compound may cause environmental contamination. noaa.gov Therefore, it is crucial to prevent the substance from entering waterways, sewers, and soil. chemicalbook.comnoaa.gov
According to regulatory assessments, this compound is not considered to be a persistent, bioaccumulative, and toxic (PBT) substance, nor is it very persistent and very bioaccumulative (vPvB). merckmillipore.com It is also not known to have endocrine-disrupting properties. merckmillipore.com Bioaccumulation is not expected, based on its partition coefficient (log Pow: 1.2). merckmillipore.com Despite this, general best practices for chemical handling mandate that its discharge into the environment must be avoided. merckmillipore.com
Biotransformation and Kinetics in Environmental Systems
The primary transformation pathway for this compound in environmental systems is hydrolysis. The kinetics of this reaction have been studied, providing insight into its persistence in aqueous environments. The uncatalyzed hydrolysis of this compound is relatively slow, with a reported rate constant (k uncat) of 1.44 x 10⁻⁵ s⁻¹. researchgate.net
Research has shown that this hydrolysis can be significantly accelerated by catalysts. researchgate.net In one study, a self-assembled supramolecular host molecule was found to catalyze the hydrolysis in basic solution, with rate accelerations of up to 560 times compared to the uncatalyzed reaction. researchgate.net The mechanism of hydrolysis can also differ depending on the conditions. In bulk solution, orthoformate hydrolysis typically proceeds through an A-1 mechanism. However, kinetic studies involving supramolecular catalysis suggest a shift towards an A-SE2 mechanism upon encapsulation of the substrate. osti.gov The solvent isotope effect for the hydrolysis in aqueous solution has been observed to be in the range of 0.37 to 0.47, providing further details on the reaction mechanism. osti.gov
Toxicological Research (Excluding Dosage/Administration)
Toxicological research on this compound has focused on its potential as an irritant and its acute effects. It is classified as a substance that causes skin irritation and serious eye irritation. coleparmer.comtcichemicals.com In some industrial contexts, it is monitored as a potential genotoxic impurity. researchgate.net However, comprehensive toxicological data appears to be limited. One safety data sheet notes that the toxicological properties have not been fully investigated. fishersci.co.uk There is no data available regarding its potential for carcinogenicity, germ cell mutagenicity, or reproductive toxicity. fishersci.co.uk
Studies in research models and hazard assessments have primarily characterized the acute effects of this compound. Inhalation may cause respiratory irritation. wikipedia.org Symptoms of overexposure observed in humans can include headache, dizziness, tiredness, nausea, and vomiting. fishersci.co.ukthermofisher.com
Information regarding chronic effects in research models is not widely available in the reviewed literature. The focus of existing public data is on immediate hazards and acute toxicity rather than long-term exposure effects.
Skin and Eye Irritation Studies
Skin Irritation: this compound has been identified as a mild skin irritant. haz-map.comutsi.eduatamanchemicals.com In a study involving rabbits, the application of this compound resulted in mild skin irritation after a 24-hour period. utsi.edu
Eye Irritation: Studies on the eye irritation potential of this compound have produced varied results. One study on rabbits, following OECD Test Guideline 405, reported no eye irritation. utsi.edu Conversely, other sources describe it as a moderate eye irritant. haz-map.comatamanchemicals.com It is suggested that repeated or prolonged eye contact may lead to inflammation, characterized by temporary redness of the conjunctiva (conjunctivitis). The material is also described as potentially producing moderate eye irritation that can lead to inflammation.
Table 1: Summary of Skin and Eye Irritation Studies
| Test Type | Species | Observation | Source(s) |
|---|---|---|---|
| Skin Irritation | Rabbit | Mild skin irritation after 24 hours | utsi.edu |
| Eye Irritation | Rabbit | No eye irritation (OECD Test Guideline 405) | utsi.edu |
| Eye Irritation | - | Moderate eye irritant | haz-map.comatamanchemicals.com |
| Eye Irritation | - | May cause inflammation and temporary redness with prolonged contact |
Sensitization Studies
This compound is not considered to be a skin sensitizer. haz-map.comatamanchemicals.com A guinea pig maximization study showed no evidence of skin sensitization. haz-map.comatamanchemicals.com Furthermore, in a maximization test conducted on 26 human volunteers, no sensitization reactions were observed when the substance was applied at a 4% concentration in petrolatum. haz-map.comatamanchemicals.com
Table 2: Summary of Sensitization Studies
| Study Type | Species | Concentration | Result | Source(s) |
|---|---|---|---|---|
| Guinea Pig Maximization Study | Guinea Pig | - | Not a skin sensitizer | haz-map.comatamanchemicals.com |
| Maximization Test | Human | 4% in petrolatum | No sensitization reactions observed | haz-map.comatamanchemicals.com |
Repeating Dose Toxicity Studies (excluding dosage/administration)
In a repeated dose toxicity study conducted on male and female rats, a No-Observed-Adverse-Effect Level (NOAEL) was established. merckmillipore.com The study involved repeated administration of this compound to determine the toxicological profile of the compound. merckmillipore.comeuropa.eu The primary goal of such studies is to identify potential target organs of toxicity and relationships between exposure and response. europa.eu
Toxicity to Reproduction Studies
Currently, there is no available data on the effects of this compound on fertility or fetal development. merckmillipore.com Reproductive toxicity studies are designed to assess the potential of a substance to cause adverse effects on the male or female reproductive systems. epa.gov
Ecotoxicological Research
Information regarding the ecotoxicological effects of this compound is limited. There is no data available concerning its impact on aquatic organisms or other environmental compartments.
Research Gaps and Future Directions
Unexplored Reaction Pathways and Substrates
The vast majority of current applications for triethyl orthoformate involve its role as a one-carbon building block in reactions with nucleophilic nitrogen and carbon species, particularly in the synthesis of heterocyclic compounds. mdpi.comresearchgate.net However, its full potential in a broader range of chemical transformations remains to be unlocked.
Cascade and Multicomponent Reactions: While numerous one-pot and multicomponent reactions involving this compound and amines are known, there is considerable scope for expansion. mdpi.com Future work could target more complex cascade sequences, incorporating a wider variety of functional groups and reaction types in a single operation. The development of novel multicomponent reactions involving previously untested combinations of substrates could lead to the rapid assembly of complex molecular architectures from simple precursors.
Radical Chemistry: A promising and largely unexplored area is the participation of this compound in radical reactions. Inspired by recent work where the analogous trimethyl orthoformate has been successfully employed as a methyl radical source under nickel/photoredox catalysis, a similar pathway for this compound to act as a source of ethyl radicals is conceivable. nih.govnih.govresearchgate.net This could open up new avenues for ethylation reactions of various substrates, such as (hetero)aryl chlorides.
Cycloaddition Reactions: The potential of this compound and its derivatives in cycloaddition reactions is another underdeveloped area. Exploring its reactivity as a partner in [4+2], [3+2], or other cycloadditions could provide novel routes to various cyclic and heterocyclic systems that are not readily accessible through current methods.
Organometallic Chemistry: The Bodroux-Chichibabin aldehyde synthesis, which utilizes Grignard reagents, is a classic example of this compound's reaction with organometallics. wikipedia.org However, a systematic investigation into its reactions with a broader array of organometallic reagents (e.g., organolithium, organozinc, organocopper) is lacking. nih.govmdpi.com Such studies could reveal new C-C bond-forming strategies and provide access to a wider range of functionalized acetals and subsequent carbonyl compounds.
A summary of established versus potential substrates is presented below.
| Category | Well-Established Substrates | Potential Unexplored Substrates |
| Nucleophiles | Primary/secondary amines, active methylene (B1212753) compounds, phenols, anilines | Sterically hindered or electronically diverse amines, phosphines, thiols in complex cascades |
| Reaction Partners | Diethyl phosphite, diamines, 2-aminoaryl ketones | Dienes/dipoles for cycloadditions, unsaturated systems, complex polyfunctional natural products |
| Reagent Type | Grignard reagents | Diverse organolithium, organozinc, and other organometallic reagents |
| Radical Precursors | (Hetero)aryl chlorides (hypothetical) | Alkenes, alkynes, and other radical acceptors for ethylation |
Design of Novel Catalysts for Specific Transformations
Many reactions with this compound rely on classical acid or base catalysis, or stoichiometric activating agents. chemicalbook.com While effective, these methods can suffer from limited scope, low selectivity, and the generation of significant waste. The development of more sophisticated catalytic systems is crucial for advancing the utility of this compound.
Enantioselective Catalysis: A significant frontier is the development of chiral catalysts to control stereochemistry in reactions involving this compound. For instance, enantioselective formylation or subsequent transformations of the resulting products could provide direct access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. Catalytic systems based on chiral Lewis acids, Brønsted acids, or transition metal complexes could be explored for this purpose.
"Green" and Recyclable Catalysts: There is a growing demand for environmentally benign synthetic methods. Future research should focus on designing heterogeneous and recyclable catalysts to replace homogeneous ones like iodine, boron sulfuric acid, or various metal salts that are difficult to recover. mdpi.com Solid acids, functionalized polymers, or magnetic nanoparticle-supported catalysts could offer advantages in terms of separation, reusability, and reduced environmental impact.
Photoredox and Electrocatalysis: As suggested by studies on trimethyl orthoformate, combining this compound with photoredox catalysis could unlock novel reactivity. nih.govnih.gov Designing specific photocatalysts to promote single-electron transfer (SET) processes involving this compound could lead to new bond-forming strategies under mild conditions. Similarly, electrochemical methods could be investigated to generate reactive intermediates from this compound without the need for chemical oxidants or reductants.
The table below summarizes current and potential future catalytic approaches.
| Catalyst Type | Current Examples | Future Research Directions |
| Homogeneous | I₂, H₂SO₄, CH₃COOH, CoCl₂, Zn(ClO₄)₂ | Chiral Lewis and Brønsted acids for enantioselective control |
| Heterogeneous | Boron sulfuric acid (recyclable) | Magnetic nanoparticles, metal-organic frameworks (MOFs), functionalized polymers for enhanced recyclability |
| Novel Systems | Nickel (in photoredox context for TMOF) | Tailored photocatalysts for radical generation, electrocatalytic systems for redox-neutral transformations |
Deeper Computational Mechanistic Studies
While plausible reaction mechanisms have been proposed for many transformations involving this compound, they are often based on the logical progression of intermediates and analysis of final products. mdpi.com There is a notable lack of detailed computational studies to provide deeper, quantitative insight into these reaction pathways.
Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to:
Elucidate Transition States: Identify the structures and energies of transition states to understand the factors controlling reaction rates and selectivity.
Analyze Reaction Intermediates: Characterize the stability and reactivity of key intermediates, such as dialkoxycarbenium ions.
Map Reaction Energy Profiles: Construct complete potential energy surfaces for complex cascade and multicomponent reactions to identify rate-determining steps and potential side reactions.
Investigate Catalyst-Substrate Interactions: Model the interaction of this compound and its reaction partners with catalysts to understand the origin of catalytic activity and selectivity, aiding in the rational design of new catalysts.
Predict Solvent Effects: Simulate the influence of different solvent environments on reaction kinetics and thermodynamics to optimize reaction conditions. ias.ac.in
These computational investigations will be invaluable for moving from empirical observation to the rational design of new reactions and catalysts, allowing for more precise control over reaction outcomes.
Advanced Materials Science Applications
The application of this compound has been overwhelmingly concentrated in the synthesis of discrete molecules like pharmaceuticals and dyes. chemicalbook.com Its potential use in materials science is a significant and largely untapped research area.
Polymer Synthesis and Modification: this compound could serve as a versatile cross-linking agent or a monomer in polymerization reactions. Its ability to react with diols or other difunctional monomers could be exploited to synthesize novel acetal-containing polymers, which may exhibit unique properties such as degradability or stimuli-responsiveness. It could also be used to modify the surface of existing polymers, introducing new functional groups or altering surface properties like hydrophobicity.
Formation of Porous Materials: Its role as a dehydrating agent and a source for building blocks could be applied to the synthesis of porous materials like covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). It could potentially act as a template or a structure-directing agent during the formation of these materials, or as a reagent to functionalize the organic linkers used in their construction.
Sol-Gel Processes: this compound could be employed in sol-gel chemistry as a co-precursor or additive. Its hydrolysis produces ethanol (B145695) and ethyl formate (B1220265), which could influence the hydrolysis and condensation rates of primary precursors like tetraethyl orthosilicate (TEOS), thereby modifying the microstructure and properties of the resulting silica (B1680970) gels or ceramic materials.
Precursor for Thin Films: In chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes, this compound could be investigated as a precursor for depositing carbon-containing thin films or as a reactant to modify surfaces at the nanoscale.
Exploring these and other materials science applications will require interdisciplinary collaboration between organic chemists and materials scientists to fully realize the potential of this fundamental chemical compound beyond its traditional roles.
Q & A
Basic: How can researchers optimize reaction conditions when using triethyl orthoformate as a dehydrating agent in esterification?
This compound is widely employed in esterification to drive reactions to completion by removing water. To optimize conditions:
- Molar Ratios : A study synthesizing ethyl-p-hydroxybenzoate found a 1:3 molar ratio of p-hydroxybenzoic acid to this compound maximized conversion (88.4%) by ensuring sufficient water scavenging .
- Reaction Time : Monitor reaction progression via HPLC or TLC. For example, conversions plateaued after 3 hours under reflux, suggesting extended time does not improve yields .
- Catalyst Selection : Acidic conditions (e.g., sulfuric acid or trifluoroacetic acid) are critical; this compound’s efficacy depends on protonation to activate its dehydrating capacity .
Advanced: How should contradictory yield data be analyzed when comparing this compound with alternative formylation agents?
Contradictions often arise from substrate-specific reactivity and reaction mechanisms. For example:
- Vilsmeier-Haack vs. This compound : In pyrrole formylation, this compound provided 70% yield under trifluoroacetic acid, while Vilsmeier-Haack conditions yielded <50% due to competing side reactions. Mechanistic differences (electrophilic substitution vs. acid-catalyzed formylation) explain such discrepancies .
- Troubleshooting : Use kinetic studies (e.g., in situ IR spectroscopy) to track intermediate formation. Low yields may indicate incomplete activation of this compound or competing hydrolysis .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Acute Toxicity : While oral LD50 in rats is 7,060 mg/kg (low acute toxicity), use fume hoods to avoid inhalation, as its volatility poses flammability risks (flash point: 35°C) .
- Environmental Hazards : Toxic to aquatic organisms (e.g., Daphnia magna EC50 = 617 mg/L). Collect waste in approved containers for incineration .
- Storage : Store under inert gas (argon/nitrogen) to prevent moisture-induced decomposition .
Advanced: What analytical techniques are most effective for characterizing this compound-mediated reaction products?
- NMR Spectroscopy : H NMR is critical for identifying formylation products. For example, formylpyrrole derivatives show distinct aldehyde proton peaks at δ 9.8–10.2 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H] for quinazolinones synthesized from anthranilic acids) .
- Chromatography : HPLC with UV detection (e.g., 254 nm) monitors reaction progress and purity, especially for polar intermediates .
Basic: How does this compound function as a formylating agent in heterocyclic synthesis?
This compound acts as a formyl equivalent under acidic conditions. For example:
- Mechanism : Protonation generates a reactive oxonium ion, which undergoes nucleophilic attack by electron-rich substrates (e.g., pyrroles or enamines), followed by elimination to yield formylated products .
- Application : In one-pot syntheses, it facilitates cyclocondensation (e.g., 5-nitropyridines from nitroacetone and enamines) by simultaneously providing the formyl group and removing water .
Advanced: How can researchers address low yields in this compound-mediated aminocyclopropane synthesis?
A study reported 52% yield for aminocyclopropanes due to competing side reactions. Mitigation strategies include:
- Solvent Optimization : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Temperature Control : Lower reaction temperatures (<0°C) reduce carbamate decomposition .
- Catalyst Screening : Lewis acids (e.g., AlCl) improve electrophilicity of intermediates, enhancing regioselectivity .
Basic: What are the best practices for documenting this compound usage in experimental protocols?
- Reproducibility : Report exact molar ratios, solvent purity (e.g., "anhydrous, 99%"), and reaction duration. For example, "this compound (3.0 equiv.) in trifluoroacetic acid (5 mL), stirred at 25°C for 3 h" .
- Supporting Information : Include spectral data (NMR, MS) for novel compounds and comparative yields for known reactions .
Advanced: How can computational modeling enhance the design of this compound-based reactions?
- DFT Calculations : Predict transition states for formylation reactions to identify rate-limiting steps .
- Solvent Effects : Use COSMO-RS models to simulate solvent interactions, optimizing dielectric environments for higher yields .
Basic: What are the ecological implications of this compound use in academic research?
- Biodegradability : Rapid degradation in air (28 days) reduces long-term environmental impact, but aquatic toxicity necessitates strict waste containment .
- Regulatory Compliance : Follow EPA guidelines for disposal (incineration) and avoid release into waterways .
Advanced: How do structural modifications of this compound influence its reactivity in organometallic syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
